molecular formula C7H5BrN2O B1607070 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide CAS No. 74420-08-9

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide

Cat. No.: B1607070
CAS No.: 74420-08-9
M. Wt: 213.03 g/mol
InChI Key: UTGIVWVFEOPOEY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(6)2-1-3-10(7)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGIVWVFEOPOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314808
Record name 3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-08-9
Record name NSC288719
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 3-Bromo-7-azaindole 7-oxide

[1]

Executive Summary

3-Bromo-7-azaindole 7-oxide is a high-value heterocyclic synthon that serves as a "bifunctional pivot" in modern drug discovery. It bridges the structural gap between simple indole bioisosteres and complex, multi-substituted pharmacophores found in kinase inhibitors (e.g., JAK, trk).

This guide details the chemical properties of this specific oxide derivative, focusing on its unique ability to orthogonalize reactivity: the C-3 bromine provides a stable handle for transition-metal-catalyzed cross-couplings, while the N-7 oxide moiety electronically activates the normally inert C-6 position for nucleophilic functionalization.[1] This dual reactivity allows for the rapid construction of 3,6-disubstituted 7-azaindoles, a substitution pattern difficult to access via conventional electrophilic aromatic substitution.[1]

Structural & Electronic Characteristics[1]

Chemical Identity[2][3][4]
  • Systematic Name: 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide[1]

  • CAS Number: 74420-15-8 (Parent amine); N-oxide specific CAS is often derivative-dependent in literature, but the core is distinct.[1]

  • Molecular Formula: C₇H₅BrN₂O[1]

  • Molecular Weight: 213.03 g/mol [1]

  • Physical State: Off-white to yellow solid.[1]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF); moderate solubility in DCM/MeOH; poor solubility in non-polar ethers.

Electronic Architecture

The 7-azaindole core is electron-deficient in the pyridine ring (positions 4, 5,[1] 6) and electron-rich in the pyrrole ring (positions 2, 3).

  • Effect of C-3 Bromine: Weakly deactivating inductively but stabilizes the pyrrole ring against oxidation during N-oxide formation.[1] It directs further electrophilic attacks (if any) to C-2, though this is rare.[1]

  • Effect of N-7 Oxide: This is the critical modifier.[1]

    • Dipole Reversal: The N-oxide introduces a strong dipole (N⁺–O⁻).[1]

    • Alpha-Activation: It renders the C-6 position (alpha to nitrogen) highly susceptible to nucleophilic attack via an addition-elimination mechanism, a reactivity profile absent in the parent azaindole.[1]

    • Gamma-Activation: To a lesser extent, it activates C-4, though C-6 attack is kinetically favored in Reissert-Henze type reactions.[1]

Synthetic Routes & Optimization

The synthesis of 3-bromo-7-azaindole 7-oxide is most efficiently achieved via a linear sequence: Bromination → Oxidation .[1] Reversing this order (Oxidation → Bromination) is problematic because the N-oxide moiety deactivates the pyrrole ring toward electrophilic bromination.

Step 1: Regioselective Bromination
  • Reagent: N-Bromosuccinimide (NBS)[1]

  • Solvent: DMF or THF

  • Conditions: 0°C to RT, 1-2 hours.

  • Outcome: Exclusive bromination at C-3 due to the high electron density of the pyrrole enamine system.

Step 2: N-Oxidation[1]
  • Reagent: meta-Chloroperoxybenzoic acid (mCPBA) is the gold standard for small-to-medium scale.[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Protocol Note: The reaction does not affect the C-3 bromine.

  • Workup: Requires careful washing with aqueous bicarbonate to remove m-chlorobenzoic acid byproduct.[1]

Visualization of Synthesis Pathway

SynthesisPathStart7-Azaindole(1H-pyrrolo[2,3-b]pyridine)Step1Step 1: Bromination(NBS, DMF, RT)Start->Step1Inter3-Bromo-7-azaindoleStep1->InterStep2Step 2: Oxidation(mCPBA, DCM, 0°C)Inter->Step2Product3-Bromo-7-azaindole7-oxideStep2->Product

Figure 1: Linear synthesis of the target scaffold. The C-3 bromine is installed prior to oxidation to ensure regioselectivity.[1]

Reactivity Profile & Functionalization[1][5][6][7]

The utility of 3-bromo-7-azaindole 7-oxide lies in its divergent reactivity.[1]

Pathway A: C-6 Functionalization (The N-Oxide Advantage)

The N-oxide allows for Reissert-Henze type reactions.[1] This is the primary reason for synthesizing this intermediate.

  • Mechanism: An electrophile (activator) binds to the N-oxide oxygen, creating a reactive pyridinium species. A nucleophile then attacks C-6, followed by aromatization and loss of the oxygen moiety.[1]

  • Key Transformations:

    • C-6 Chlorination: Reaction with POCl3 yields 3-bromo-6-chloro-7-azaindole.[1]

    • C-6 Cyanation: Reaction with TMSCN and Benzoyl Chloride yields 3-bromo-7-azaindole-6-carbonitrile.[1]

    • C-6 Alkoxylation: Reaction with alcohols/sulfonic acids.[1]

Pathway B: C-3 Cross-Coupling (The Bromine Handle)

The C-3 bromine remains active for Palladium-catalyzed couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1][2]

  • Sonogashira: Coupling with terminal alkynes.

  • Strategic Note: It is often best to perform C-6 functionalization first (while the N-oxide is present) and then reduce the N-oxide (if it wasn't removed during the reaction) before performing Pd-coupling at C-3.[1] Pd catalysts can be poisoned by N-oxides or coordinate too strongly to the oxygen.

Reactivity Map

ReactivityMapCore3-Bromo-7-azaindole7-oxideActActivation via N-Oxide(Reissert-Henze)Core->ActPath A: C-6 AttackRedDeoxygenation / Reduction(PCl3 or spontaneous)Core->RedPath B: Prep for C-3Prod_Cl6-Chloro-3-bromo-7-azaindole(Reagent: POCl3)Act->Prod_ClProd_CN6-Cyano-3-bromo-7-azaindole(Reagent: TMSCN, BzCl)Act->Prod_CNCoupPd-Catalyzed Coupling(Suzuki/Sonogashira)Prod_Cl->CoupSequentialRed->CoupFinal3,6-Disubstituted7-AzaindolesCoup->Final

Figure 2: Divergent functionalization pathways. Path A leverages the oxide for C-6 substitution; Path B utilizes the bromine for C-3 coupling.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-7-azaindole 7-oxide

This protocol ensures high conversion and safety regarding peroxy acids.[1]

  • Preparation: Dissolve 3-bromo-7-azaindole (1.0 eq) in Dichloromethane (DCM) (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Oxidation: Add m-CPBA (1.2 eq, 70-75% wt) portion-wise over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS. The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Precipitate the product by adding diethyl ether or hexane if it crashes out (common for N-oxides).

    • Alternatively, wash the organic layer with sat. aq. NaHCO₃ (3x) to remove m-chlorobenzoic acid, then brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Typically 75–85% as an off-white solid.[1]

Protocol 2: Regioselective C-6 Chlorination (POCl₃ Method)

Converts the N-oxide to the 6-chloro derivative, simultaneously removing the oxide oxygen.[1]

  • Setup: Suspend 3-bromo-7-azaindole 7-oxide (1.0 eq) in POCl₃ (excess, acts as solvent, ~5 mL/g).

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of POCl₃.

  • Neutralization: Adjust pH to ~8-9 using aqueous NH₄OH or NaOH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Product: 3-bromo-6-chloro-7-azaindole.[1]

Applications in Drug Discovery[4][6][10]

The 3-bromo-7-azaindole 7-oxide scaffold is a critical intermediate for generating Type I and Type II kinase inhibitors .[1]

  • Scaffold Mimicry: 7-azaindole is a bioisostere of purine (adenine).[1]

  • Binding Mode: The N-1 and N-7 nitrogens typically engage the kinase hinge region via hydrogen bonding.[1]

  • Substitution Logic:

    • C-3 Substituents: Often project into the solvent-exposed region or the gatekeeper pocket, tuning selectivity.[1]

    • C-6 Substituents: Can be used to solubilize the molecule (e.g., attaching piperazines) or to pick up additional interactions in the ribose binding pocket.

Case Study Relevance: In the development of inhibitors for JAK1/JAK2 or c-Met , the introduction of a C-6 substituent (via the N-oxide intermediate) has been shown to improve metabolic stability by blocking a primary site of oxidative metabolism (P450 oxidation at C-6).[1]

References

  • Regioselective Functionalization of 7-Azaindole

    • Title: Iterative C6 and C2 functionalization of 7-azaindole by DoM and DMG dance reactions.
    • Source: Molecules / ResearchG
    • URL:

  • Synthesis and Reactivity Overview

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[1][4]

    • Source: Current Organic Chemistry (2001) / Bentham Science
    • URL:

  • Reissert-Henze Reaction Specifics

    • Title: The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.[1][5]

    • Source: Synlett (2007) / Thieme Connect
    • URL:

  • Kinase Inhibitor Optimization

    • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
    • Source: Journal of Medicinal Chemistry / PubMed Central
    • URL:

Technical Guide: NMR and Mass Spectrometry of 3-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and synthesis of 3-bromo-7-azaindole N-oxide , a critical intermediate in the development of kinase inhibitors and bioisosteres for purine analogs.

Structural Context & Synthetic Pathways[1][2][3][4][5]

Understanding the synthesis is a prerequisite for accurate spectral assignment, as impurities (unreacted starting material, regioisomers) often dictate the complexity of the analysis.

The Molecule[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1][2]

  • Modifications:

    • C3-Bromine: A reactive handle for Suzuki/Buchwald cross-coupling.

    • N7-Oxide: A modification that alters polarity, metabolic stability, and electron distribution, often used to activate the C6 position for subsequent functionalization (Reissert-Henze reaction).

Synthetic Logic

The most robust route for researchers starting with commercial materials is the Direct Oxidation of 3-bromo-7-azaindole. While bromination of the N-oxide is possible, it risks over-bromination or regioselectivity issues.

SynthesisPath SM 7-Azaindole (Starting Material) Inter 3-Bromo-7-azaindole (Commercial/Stable) SM->Inter NBS, DMF (Electrophilic Subst.) Target 3-Bromo-7-azaindole N-Oxide Inter->Target mCPBA, DCM/EtOAc (N-Oxidation) Impurity Impurity: Unreacted Bromide Inter->Impurity Incomplete Conversion

Figure 1: Preferred synthetic pathway minimizing regioisomeric byproducts.

Mass Spectrometry Profiling

Mass spectrometry provides the most definitive confirmation of the N-oxide functionality (via fragmentation) and the bromine incorporation (via isotope pattern).

Isotope Pattern Analysis (The "Fingerprint")

The presence of a single bromine atom creates a distinct 1:1 doublet in the molecular ion cluster due to the natural abundance of


 (50.7%) and 

(49.3%).
Ion Speciesm/z (approx)Relative IntensityStructural Significance
[M+H]+ (

)
213.0 100%Protonated molecular ion.
[M+H]+ (

)
215.0 ~98%Confirms mono-bromination.
[2M+H]+ 425/427/429 VariableNon-covalent dimer (common in ESI).
Fragmentation Logic (N-Oxide Diagnostic)

N-oxides are thermally labile and show a characteristic "deoxygenation" loss in the source or collision cell.

  • Primary Fragment: Loss of Oxygen [M-16].

    • Observation: A peak at m/z 197/199.

    • Mechanism:[1][2][3][4][5][6] Homolytic cleavage of the N-O bond or thermal deoxygenation in the ESI source.

  • Secondary Fragment: Loss of Bromine [M-Br].

    • Observation: Loss of the isotope pattern, resulting in the 7-azaindole core (m/z ~119).

MS_Frag M [M+H]+ m/z 213/215 (Parent) DeOx [M+H - O]+ m/z 197/199 (Diagnostic for N-Oxide) M->DeOx - 16 Da (Oxygen) Core [M+H - O - Br]+ m/z 118 (Azaindole Core) DeOx->Core - 79/81 Da (Bromine)

Figure 2: ESI(+) Fragmentation pathway. The M-16 peak is the hallmark of N-oxides.

NMR Spectroscopy Analysis

NMR analysis of 3-bromo-7-azaindole N-oxide presents unique challenges due to solubility (N-oxides are polar) and the lack of the H3 proton.

Recommended Solvent: DMSO-


 (Chloroform-

often causes line broadening for N-oxides due to aggregation or poor solubility).
1H NMR Assignment Table

Note: Chemical shifts are relative to DMSO-


 (2.50 ppm).
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

)
Structural Insight
NH (1) Pyrrole NH12.0 - 12.8 br s-Broad/exchangeable. Downfield due to H-bonding.
H2 Pyrrole CH7.7 - 7.9 s / d

Deshielded by adjacent Br and N-oxide induction.
H3 Pyrrole CHAbsent --Confirmation of Bromination.
H4 Pyridine

7.9 - 8.1 d

Deshielded relative to parent azaindole.
H5 Pyridine

7.1 - 7.3 dd

Least affected by N-oxide.
H6 Pyridine

8.2 - 8.4 d

Diagnostic: Adjacent to N-O. Often shifts upfield relative to pyridine but downfield relative to other aromatic protons.
Critical Interpretation Notes
  • The "Missing" H3: In the parent 7-azaindole, H3 appears as a doublet/multiplet around 6.5 ppm. Its complete disappearance is the primary check for reaction completion.

  • N-Oxide Effect on H6: In many pyridine N-oxides, the

    
    -protons (H6) are actually shielded (shifted upfield) compared to the free base due to back-donation of the oxygen lone pair, despite the inductive withdrawal. However, in the fused azaindole system, H6 typically remains the most downfield signal (excluding NH).
    
  • Solvent Effects: If run in CDCl

    
    , the H6 signal may broaden significantly. Always use DMSO-
    
    
    
    for sharp resolution of N-oxides.

Experimental Protocols

Protocol A: Synthesis via mCPBA Oxidation

This protocol assumes starting from commercially available 3-bromo-7-azaindole.

  • Dissolution: Dissolve 3-bromo-7-azaindole (1.0 eq) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is preferred for safer workup.

  • Oxidation: Cool to 0°C. Add meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise over 15 minutes.

    • Why? Exothermic reaction control.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]

    • Endpoint: Product will be more polar (lower Rf) than starting material.

  • Workup (Critical):

    • The reaction mixture will contain m-chlorobenzoic acid (byproduct).

    • Filtration: If using EtOAc, the product often precipitates. Filter the solid.[3]

    • Washing: Wash the solid/filtrate with saturated

      
       (removes acidic byproducts) and water.
      
  • Purification: Recrystallization from MeOH/EtOAc is usually sufficient.

Protocol B: Analytical Sample Preparation

For NMR:

  • Weigh ~5-10 mg of the dried solid.

  • Add 0.6 mL DMSO-

    
    .
    
  • Sonicate for 30 seconds (N-oxides can pack tightly in the crystal lattice).

  • Acquire spectrum with a sufficient relaxation delay (d1 = 2s) to integrate the NH proton accurately.

For LC-MS:

  • Dissolve in 50:50 MeCN:Water.

  • Use a generic gradient (5% -> 95% MeCN with 0.1% Formic Acid).

  • Note: High cone voltages may induce in-source fragmentation (M-16), falsely suggesting the presence of the reduced starting material. Use "soft" ionization parameters if quantifying.

References

  • Synthesis of 7-azaindole derivatives: Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews 36.7 (2007): 1120-1132.

  • N-Oxide Characterization & Fragmentation: Ma, X., et al. "Characteristic fragmentation behavior of N-oxides by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry (2001).

  • 3-Bromo-7-azaindole Data: Sigma-Aldrich Product Specification: 3-Bromo-7-azaindole.

  • Oxidation Protocols (mCPBA): Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews 113.11 (2013).

Sources

stability of 3-bromo-7-azaindole 7-oxide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3-Bromo-7-Azaindole 7-Oxide Under Acidic Conditions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutics.[1] Functionalization of this core, including halogenation and N-oxidation, is a key strategy for modulating physicochemical properties and biological activity. This guide provides a detailed examination of the chemical stability of a specific, functionalized derivative, 3-bromo-7-azaindole 7-oxide, with a focus on its behavior under acidic conditions. Understanding these stability characteristics is critical for drug development, enabling informed decisions in formulation, synthesis, and predicting metabolic fate. We will explore the underlying chemical principles, potential degradation pathways, and provide robust experimental protocols for assessing stability.

Introduction: The Significance of the 7-Azaindole 7-Oxide Moiety

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole and is central to numerous biologically active compounds.[1][2] The pyridine nitrogen within the scaffold offers a vector for modifying properties such as solubility, metabolic stability, and receptor interactions.[1]

Conversion of the pyridine nitrogen to an N-oxide introduces a highly polar N⁺-O⁻ bond, which can profoundly alter the molecule's characteristics:[3][4]

  • Increased Aqueous Solubility: The polarity of the N-oxide group often enhances solubility, a critical parameter for drug formulation and bioavailability.[4]

  • Modulation of Basicity: N-oxidation lowers the pKa of the pyridine nitrogen, altering its ionization state at physiological pH.

  • Altered Reactivity: The N-oxide can direct further chemical transformations on the pyridine ring or act as a latent directing group that can be removed later in a synthesis.[5][6]

  • Potential for Bioreduction: In hypoxic environments, such as those found in solid tumors, N-oxides can be enzymatically reduced back to the parent tertiary amine, a strategy leveraged in the design of hypoxia-activated prodrugs.[4]

The 3-bromo substituent serves as a crucial synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) for the introduction of further molecular complexity.[7][8][9] However, the combination of the electron-donating pyrrole ring, the electron-withdrawing bromo group, and the reactive N-oxide functionality creates a complex electronic environment. The stability of this arrangement, particularly in the presence of acid, is not inherently predictable and requires careful empirical and theoretical evaluation.

Potential Pathways of N-Oxide Reactivity in Acidic Media

Heteroaromatic N-oxides are generally stable at room temperature but can undergo a variety of transformations under specific conditions, particularly at elevated temperatures or in the presence of acids and electrophiles.[4][10] For 3-bromo-7-azaindole 7-oxide, several acid-catalyzed or promoted reaction pathways must be considered.

Reversible Protonation

The initial and most fundamental interaction in an acidic medium is the protonation of the N-oxide oxygen. This equilibrium is dictated by the pKa of the protonated N-oxide and the pH of the solution. While this is a non-degradative process, the resulting N-hydroxy cation is significantly more electrophilic and can be primed for subsequent reactions.

G cluster_0 Reversible Protonation A 3-Bromo-7-Azaindole 7-Oxide B Protonated N-Oxide (N-Hydroxy Cation) A->B + H⁺ B->A - H⁺

Caption: Reversible protonation of the N-oxide in acidic media.

The Polonovski Reaction

The Polonovski reaction is a classic transformation of tertiary amine N-oxides.[11][12][13] In the presence of an acylating agent, such as acetic anhydride (which can be formed in situ or activated by strong acids), the N-oxide is acylated. This creates an excellent leaving group, facilitating the elimination of a proton from an adjacent carbon to form an iminium ion.[12] This iminium ion is highly reactive and can be trapped by nucleophiles or undergo further reactions. The modified Potier-Polonovski reaction, using trifluoroacetic anhydride (TFAA), is known to proceed under milder conditions and can often isolate the iminium intermediate.[11][14][15]

Polonovski start Protonated N-Oxide step1 N-Acyloxy Intermediate start->step1 + Ac₂O - H⁺ step2 Iminium Ion + RCOO⁻ step1->step2 Elimination step3 Hydrolysis Products (e.g., Aldehyde) step2->step3 + H₂O caption General Polonovski Reaction Pathway.

Caption: Generalized Polonovski reaction pathway for N-oxides.

For 3-bromo-7-azaindole 7-oxide, this could lead to functionalization at the C6 position of the pyridine ring.

The Boekelheide Rearrangement

The Boekelheide rearrangement is another key reaction of heteroaromatic N-oxides, particularly those with an α-alkyl substituent.[16][17][18] Upon treatment with an acid anhydride, the N-oxide undergoes a[11][11]-sigmatropic rearrangement to furnish an α-acetoxyalkyl derivative.[16][17] While 3-bromo-7-azaindole 7-oxide lacks a traditional α-alkyl group, analogous rearrangements or related radical-mediated pathways cannot be entirely discounted, especially under forcing conditions.[19] Recent studies have shown that the Boekelheide rearrangement can proceed through complex mechanisms, including the participation of radical intermediates.[19]

Boekelheide start α-Picoline N-Oxide step1 N-Acyloxy Intermediate start->step1 + Ac₂O step2 [3,3]-Sigmatropic Rearrangement (Transition State) step1->step2 Deprotonation step3 α-Acyloxy Product step2->step3 Rearrangement caption Classic Boekelheide Rearrangement.

Caption: The classic Boekelheide rearrangement mechanism.

Deoxygenation and Ring Degradation

Under strongly acidic and/or reducing conditions, the N-oxide can be deoxygenated to yield the parent 3-bromo-7-azaindole. Furthermore, harsh acidic conditions (e.g., high concentrations of strong mineral acids and elevated temperatures) could potentially lead to more extensive degradation, including hydrolysis of the pyrrole ring or other undefined decomposition pathways.

Experimental Design for Stability Assessment

A well-designed forced degradation study is essential to identify potential liabilities of the molecule.[20] The goal is to subject the compound to a range of acidic conditions to determine the rate of degradation and identify the resulting products.

Workflow for Forced Degradation Study

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound in Organic Solvent (e.g., ACN) initiate Initiate Degradation: Add Stock to Acidic Media at Controlled Temp (e.g., 60°C) prep_stock->initiate prep_acid Prepare Acidic Media (e.g., 0.1M HCl, 0.01M HCl, 1M Acetic Acid) prep_acid->initiate sample Sample at Time Points (t=0, 2, 4, 8, 24 hr) initiate->sample quench Quench Reaction (Neutralize with Base) sample->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc identify Identify Degradants (Mass Spec, NMR) hplc->identify quantify Quantify Parent Compound Loss hplc->quantify

Caption: Experimental workflow for an acidic stability study.

Detailed Protocol: Acidic Stress Testing

Objective: To quantify the degradation of 3-bromo-7-azaindole 7-oxide and identify major degradation products under various acidic conditions.

Materials:

  • 3-Bromo-7-azaindole 7-oxide (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH) for quenching

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-bromo-7-azaindole 7-oxide in acetonitrile.

  • Acidic Media Preparation: Prepare solutions of 0.1 M HCl and 0.01 M HCl in a 50:50 water:acetonitrile mixture. The organic co-solvent is necessary to ensure the solubility of the parent compound and potential degradants.

  • Initiation of Degradation:

    • For each acidic condition, pipette 100 µL of the stock solution into 900 µL of the pre-heated acidic medium (e.g., 60 °C) in a sealed vial. This gives a final concentration of 0.1 mg/mL.

    • Prepare a control sample in a neutral 50:50 water:acetonitrile solution.

  • Time-Point Sampling:

    • Immediately after mixing, take a "t=0" sample by withdrawing an aliquot (e.g., 100 µL).

    • Continue to incubate the vials at the set temperature, withdrawing further aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each collected aliquot by adding it to a vial containing an equivalent molar amount of NaOH solution to stop the acid-catalyzed degradation.

  • Analysis: Analyze all quenched samples using a validated stability-indicating HPLC-UV/MS method.[20][21][22]

Analytical Methodology: Stability-Indicating HPLC-MS

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[20]

  • Instrumentation: HPLC with a PDA/UV detector and an in-line mass spectrometer (e.g., QDa or single quadrupole).[21]

  • Column: C18 reversed-phase column (e.g., Waters XBridge, Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm or λmax) and mass spectrometry in positive ion scan mode.

Rationale: This method allows for the separation of the polar parent N-oxide from potentially less polar degradation products (like the deoxygenated parent) and more polar products (from ring opening). The mass spectrometer provides immediate mass-to-charge ratio data for the parent peak and any new peaks that appear, facilitating the rapid identification of degradants.

Data Presentation and Interpretation

The results of the stability study should be presented clearly to allow for straightforward interpretation.

Table 1: Example Stability Data for 3-Bromo-7-Azaindole 7-Oxide at 60 °C

Time (hours)% Parent Remaining (0.1 M HCl)Major Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0100.00.00.0
291.57.2 (m/z = X)1.3 (m/z = Y)
482.314.8 (m/z = X)2.9 (m/z = Y)
865.129.5 (m/z = X)5.4 (m/z = Y)
2428.958.3 (m/z = X)12.8 (m/z = Y)

Interpretation:

  • Kinetics: The rate of disappearance of the parent compound can be plotted to determine the degradation kinetics (e.g., zero-order, first-order). From this, a half-life (t₁/₂) under specific conditions can be calculated.

  • Degradant Identification: The m/z values from the mass spectrometer provide crucial clues. For instance, a degradant with a mass 16 Da less than the parent compound strongly suggests deoxygenation. Other mass shifts can point towards hydrolysis, rearrangement, or other transformations.

  • Mass Balance: The sum of the peak areas of the parent and all degradation products should ideally be close to 100% at all time points, indicating that all major species are being detected.

Conclusion and Recommendations

The is a critical parameter that dictates its handling, formulation, and potential reaction pathways. The molecule is susceptible to several degradation mechanisms, most notably deoxygenation and potential rearrangements like the Polonovski or Boekelheide-type reactions, particularly in the presence of strong acids and acylating agents.

For professionals in drug development, it is imperative to:

  • Conduct Thorough Forced Degradation Studies: Empirically determine the stability profile under a range of pH values and temperatures relevant to drug manufacturing and physiological conditions.

  • Utilize Stability-Indicating Analytical Methods: Employ robust HPLC-MS techniques to accurately quantify the parent compound and identify any degradants formed.

  • Control pH in Formulations: For liquid formulations, carefully buffer the system to a pH range where the molecule demonstrates maximum stability.

  • Consider Synthetic Implications: Be aware that acidic deprotection steps or workups in a synthetic sequence could compromise the integrity of the N-oxide functionality.

By applying the principles and protocols outlined in this guide, researchers can gain a comprehensive understanding of the stability of 3-bromo-7-azaindole 7-oxide, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4Rf0DjGaZ-S6Ay4ypJpuyhTs99x-46yS7Dp1vAUAUiu34Ba_ef676Xbmd154FnHQQHqy1fKWsNgivwwQYq7qjPhHOwqHOISED1f1IOWId1sQi1ylC6g7j3ZBYL89ePIosj1VTM6yd96YUYUeQUwKWFdLiJDe0ZOl9Z80iSJMrsWJ4JUyHg==]
  • Gecse, O., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUrSXlZJTTwqB5I7jyNjT2KHaBzqcyGePrkiQ9m-PmSJUc10u5ts6Src6_f-qrpCKQK-bkJzjLrjI3X8tnmxXsqZXC_o0lPyOc682Yzvcdu9bbVMC59fiRdiCZQrPr-m3pXwZWnJk-dEKWO_dpnt6SQw3yIj2MJ4ARSTFS]
  • Grierson, D. (1990). The Polonovski Reaction. Organic Reactions, 39, 85-295. [https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or039.02]
  • Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh248Uwv74btbOKzypXwSd2_wAahwW_L8N1LAroCiUae1MWTQXZSbQ-tn-7XzEJTTidMxpjeslMMXLVw1GOHE_Py22lPUozvlGh0tqFtc0GOSOYwMn0jraALtDcQhr7osdVWFU_FRnrEf-bTvUYOUuT4PJTYVnDg==]
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [https://www.researchgate.net/publication/236979685_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
  • Bull, J. A., et al. (2017). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [https://pubs.acs.org/doi/10.1021/acs.orglett.7b02839]
  • Hong, S. Y. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389279/]
  • Hong, S. Y. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. [https://www.semanticscholar.org/paper/Oxidatively-induced-reactivity-in-Rh(iii)-catalyzed-Hong/29961623910c283893c5c9675225c57b85c182a4]
  • Wikipedia. (n.d.). Boekelheide reaction. [https://en.wikipedia.org/wiki/Boekelheide_reaction]
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [https://www.organic-chemistry.org/namedreactions/synthesis-of-azaindoles.shtm]
  • Rzepa, H. S. (2011). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [https://www.ch.imperial.ac.uk/rzepa/blog/?p=4106]
  • Nessel, J., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00220]
  • Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8286202/]
  • Lopes, C. C. M., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. ResearchGate. [https://www.researchgate.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760929/]
  • Organic Chemistry Reaction. (n.d.). Polonovski Reaction. [https://www.organic-chemistry.org/namedreactions/polonovski-reaction.shtm]
  • ResearchGate. (n.d.). Polonovski Reaction. [https://www.researchgate.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. [https://data.epo.org/publication-server/document?i=EP1633750B1&pn=EP1633750&ki=B1&cc=EP&nm=1633750]
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [https://apps.dtic.
  • SynArchive. (n.d.). Polonovski-Potier Reaction. [https://www.synarchive.com/named-reactions/Polonovski-Potier_Reaction]
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [https://www.sepscience.com/information/analytical-techniques-in-stability-testing]
  • ChemicalBook. (n.d.). 3-Bromo-7-azaindole CAS#: 74420-15-8. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717521.htm]
  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36191765/]
  • ResearchGate. (n.d.). Boekelheide rearrangement of pyrimidine N-oxides 28 and 29 with acetic anhydride. [https://www.researchgate.net/figure/Boekelheide-rearrangement-of-pyrimidine-N-oxides-28-and-29-with-acetic-anhydride_fig5_264448552]
  • Nessel, J., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9274296/]
  • Herlé, B., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-Oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36946765/]
  • ResearchGate. (n.d.). Boekelheide reaction. [https://www.
  • Chem-Station. (2018). Polonovski Fragmentation. [https://www.chem-station.
  • Ghorai, M. K. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0034-1378512]
  • ChemicalBook. (n.d.). 3-Bromo-7-azaindole. [https://www.chemicalbook.com/ProductChemicalPropertiesCB6717521EN.htm]
  • De Rosa, M., et al. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [https://www.researchgate.net/publication/259169601_Reaction_of_3-aminopyrrole_with_chloropyrimidines_to_give_pyrroloaminopyrimidines]
  • MDPI. (2019). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. [https://www.mdpi.com/1420-3049/24/16/2899]
  • De Rosa, M., et al. (2013). Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23898949/]
  • MDPI. (2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. [https://www.mdpi.com/1420-3049/28/5/2241]
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Technical Guide: Thermal Stability & Handling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 74420-08-9) is a critical electrophilic intermediate used in the synthesis of 7-azaindole-based kinase inhibitors (e.g., Vemurafenib analogs). While the parent 7-azaindole scaffold is robust, the introduction of the N-oxide moiety at the N7 position significantly alters its thermal profile, introducing latent instability.

This guide addresses the thermal hazards associated with this compound. Unlike its non-oxidized precursor (3-bromo-7-azaindole, mp 185–189 °C), the 7-oxide is prone to exothermic deoxygenation and rearrangement reactions (Meisenheimer/Polonovski types) at elevated temperatures. Researchers must treat this compound as a Thermally Sensitive Intermediate (TSI) , requiring strict temperature control during isolation, drying, and storage.

Chemical Context & Structural Analysis[1][2][3][4]

The thermal instability of this compound arises from the weakening of the N–O bond and the high energy of the polarized pyridine-N-oxide system.

PropertyData
IUPAC Name 3-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
Common Name 3-Bromo-7-azaindole N-oxide
CAS Number 74420-08-9
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Physical State Off-white to pale yellow solid
Parent Compound 3-Bromo-7-azaindole (CAS 74420-15-8)
Theoretical Decomposition Pathways

The N-oxide moiety is not inert. Under thermal stress (>100 °C) or in the presence of acylating agents, it undergoes specific decomposition pathways.

DecompositionPathways Start 3-Bromo-7-azaindole 7-oxide Heat Thermal Stress (>120°C) Start->Heat Deox Deoxygenation (Radical Pathway) Heat->Deox Pathway A (Homolytic Cleavage) Rearrange Rearrangement (Polonovski-type) Heat->Rearrange Pathway B (If Acyl/Sulfonyl present) Parent 3-Bromo-7-azaindole + O2 / Radicals Deox->Parent Isomer C-Oxygenated Isomers (e.g., 6-hydroxy) Rearrange->Isomer

Thermal Characterization & Safety Profile

Thermal Data Overview

While the parent 3-bromo-7-azaindole melts stably around 185 °C, the 7-oxide derivative exhibits a decomposition exotherm often overlapping with or preceding its melting point.

  • Projected Decomposition Onset: ~140–160 °C (Based on 7-azaindole N-oxide analogs).

  • Self-Accelerating Decomposition Temperature (SADT): Likely <100 °C for bulk quantities (>25 kg).

  • Volatiles: Decomposition releases NOₓ and Br-containing vapors.

Critical Safety Thresholds
  • Maximum Process Temperature: 60 °C.

  • Drying Temperature: < 45 °C (Vacuum required).

  • Exotherm Risk: High. N-oxides can facilitate "runaway" reactions if heated in confined vessels.

Experimental Protocols

Protocol A: Safe Synthesis via mCPBA Oxidation

This protocol minimizes thermal accumulation by controlling the addition rate and temperature.

Reagents:

  • 3-Bromo-7-azaindole (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-7-azaindole in EtOAc (10 V) at 0–5 °C .

  • Controlled Addition: Add mCPBA portion-wise over 30 minutes. Crucial: Maintain internal temperature < 10 °C . The reaction is exothermic.

  • Reaction: Allow to warm to 20 °C and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 5 °C. Quench with saturated aqueous NaHCO₃/Na₂S₂O₃ to destroy excess peroxide. Warning: This generates CO₂ gas; ensure venting.[1]

  • Isolation: Separate phases. Wash organic layer with brine.

  • Concentration: Dry over Na₂SO₄. Concentrate under reduced pressure (Rotavap) with bath temperature strictly < 40 °C .

  • Purification: If solid precipitates, filter and wash with cold ether. If oil, purify via silica column (DCM/MeOH gradient).

Protocol B: Thermal Stability Testing (DSC)

Before scaling up (>10 g), a Differential Scanning Calorimetry (DSC) scan is mandatory to define the "Onset of Decomposition" (


).

Instrument: Mettler Toledo DSC 3+ (or equivalent). Crucible Selection: Gold-plated high-pressure crucibles are recommended.

  • Reasoning: Aluminum pans can catalyze the decomposition of N-oxides and organic halides, leading to artificially low

    
     data.
    

Procedure:

  • Weigh 2–4 mg of dried sample into the crucible.

  • Seal hermetically.

  • Ramp: 30 °C to 300 °C at 5 °C/min or 10 °C/min.

  • Analysis: Identify the first exothermic event.

    • Safety Rule: Set the Maximum Process Temperature (

      
      ) at least 50 °C below the DSC 
      
      
      
      .

SafetyWorkflow Sample Isolated 3-Br-7-Azaindole N-Oxide DSC DSC Analysis (Gold Crucible, 5°C/min) Sample->DSC Decision Check Exotherm Onset (T_onset) DSC->Decision Safe Safe to Scale Up (Keep T < T_onset - 50°C) Decision->Safe Exotherm > 180°C & Low Energy Unsafe STOP: High Energy Release (Redesign Process) Decision->Unsafe Exotherm < 120°C or > 800 J/g

Storage & Handling Directives

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. N-oxides are hygroscopic and can degrade upon moisture absorption.

  • Light: Protect from light (Amber vials/bottles).

Incompatibility Matrix

Avoid contact with the following, which can trigger rapid decomposition or explosion:

  • Acylating Agents: Acetic anhydride, Acetyl chloride (Triggers Polonovski rearrangement).

  • Sulfonyl Chlorides: TsCl, MsCl (Triggers vigorous rearrangement).

  • Strong Acids: Promotes protonation and destabilization.

  • Transition Metals: Cu, Fe, Pd (Can catalyze deoxygenation).

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001, 5, 471-506.

  • 3-Bromo-7-azaindole (Parent Compound Data). Sigma-Aldrich Safety Data Sheet.

  • Improved Synthesis of 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Molecules, 2020, 25(21), 5164. (Describes N-oxide isolation protocol).

  • Evaluation of Thermal Hazard Characteristics of Reactive N-Oxides. ResearchGate, 2025. (General hazard data for N-oxide class).

  • Site-Selective Azaindole Arylation via N-Oxide Activation. Organic Letters, 2013, 15, 12, 2954–2957.[2]

Sources

solubility of 3-bromo-7-azaindole N-oxide in organic solvents

[1][2]

Executive Summary

3-Bromo-7-azaindole N-oxide (3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide) is a critical heterocyclic intermediate, primarily utilized in the synthesis of 4-substituted-7-azaindoles via the Reissert-Henze reaction.[1][2] Its solubility profile is defined by a competitive balance between the highly polar N-oxide moiety (

1

Effective handling of this compound requires a solvent strategy that leverages its amphiphilic nature .[1][2] While soluble in high-polarity aprotic solvents (DMSO, DMF), it exhibits variable solubility in chlorinated and protic solvents, often necessitating specific solvent systems for isolation and purification.[2]

Part 1: Physicochemical Profile & Solubility Logic[1][2]

Structural Determinants of Solubility

The solubility of 3-bromo-7-azaindole N-oxide is governed by two opposing structural features:

  • The N-Oxide Dipole (Hydrophilic/Polar): The

    
     bond creates a strong dipole moment, significantly increasing solubility in polar solvents and water compared to the parent 3-bromo-7-azaindole.[1] It also introduces potential for hydrogen bond acceptance.[1]
    
  • The Bromine Atom (Lipophilic/Hydrophobic): The bromine at the C3 position adds lipophilicity and increases the crystal lattice energy, making the compound less soluble in water than the non-brominated 7-azaindole N-oxide.

Solubility Landscape Table

The following data synthesizes experimental isolation conditions and standard solubility trends for halogenated heteroaromatic N-oxides.

Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High Ideal for stock solutions, NMR analysis, and high-temperature nucleophilic substitutions.[1][2]
Polar Protic Methanol, Ethanol Moderate to High (Hot) Primary solvents for recrystallization .[1][2] Soluble at reflux; limited solubility at room temperature (RT).[1][2]
Chlorinated DCM, Chloroform Moderate Standard reaction medium for m-CPBA oxidation.[1][2] Product may remain in solution or precipitate depending on concentration.[1][2]
Ethers THF, 1,4-Dioxane Moderate Soluble in hot THF; often used as a co-solvent.[1][2]
Ketones Acetone Low to Moderate Often used as a wash solvent to remove impurities; the N-oxide is poorly soluble in cold acetone.[1]
Non-Polar Hexanes, Heptane, Et₂O Insoluble Anti-solvents used to precipitate the product from reaction mixtures or induce crystallization.[2]
Aqueous Water Low Unlike the parent N-oxide, the 3-bromo derivative has reduced water solubility, aiding in aqueous workups.[2]

Part 2: Experimental Protocols

Protocol A: Synthesis & Isolation via m-CPBA Oxidation

This protocol demonstrates the solubility-driven isolation of the N-oxide from a dichloromethane (DCM) system.[1]

Rationale: The starting material (3-bromo-7-azaindole) is highly soluble in DCM.[1] The N-oxide product is less soluble and more polar, allowing for purification via phase properties.[1][2]

Workflow:

  • Dissolution: Dissolve 3-bromo-7-azaindole (1.0 eq) in DCM (10-15 volumes).

  • Oxidation: Cool to 0°C. Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 eq) portion-wise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2][3]

  • Workup (Solubility Critical Step):

    • The reaction mixture will contain m-chlorobenzoic acid (byproduct) and the target N-oxide.[1]

    • Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the acidic byproduct.[1][2] The 3-bromo-7-azaindole N-oxide remains in the DCM layer (unlike unsubstituted N-oxides which might partition into water).[1]

  • Isolation: Dry the DCM layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Precipitation: Triturate the resulting solid with Diethyl Ether or Cold Acetone . The N-oxide will remain as a solid, while non-polar impurities dissolve.[1][2]

Protocol B: Purification via Recrystallization

Standard method for obtaining high-purity material (>98%) for biological testing.[1][2]

Solvent System: Methanol / Diethyl Ether[1][2][4]

  • Dissolution: Suspend the crude 3-bromo-7-azaindole N-oxide in a minimum amount of boiling Methanol .

  • Clarification: If necessary, filter the hot solution through Celite to remove inorganic salts.[1][2]

  • Crystallization: Allow the solution to cool to RT. Slowly add Diethyl Ether (anti-solvent) dropwise until persistent turbidity is observed.[1][2]

  • Harvest: Cool to 4°C overnight. Filter the crystals and wash with cold ether.[1]

Part 3: Visualization & Logic[1][2]

Diagram 1: Solubility Decision Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the operational goal (Reaction, Workup, or Analysis).[2]

SolubilityDecisionStartObjective: Handle 3-Bromo-7-azaindole N-oxideReactionReaction MediumStart->ReactionWorkupWorkup / PurificationStart->WorkupAnalysisAnalysis (NMR/HPLC)Start->AnalysisOxidationOxidation (m-CPBA)Reaction->OxidationSubstitutionNucleophilic Subst. (Reissert-Henze)Reaction->SubstitutionRecrystRecrystallizationWorkup->RecrystTriturationTrituration/WashingWorkup->TriturationSolv_DMSODMSO-d6 / MeOH-d4Analysis->Solv_DMSOSolv_DCMDichloromethane (DCM)(Moderate Solubility)Oxidation->Solv_DCMSolv_DMFDMF / DMSO(High Solubility)Substitution->Solv_DMFSys_MeOHSolvent: Hot MethanolAnti-Solvent: Diethyl EtherRecryst->Sys_MeOHSys_AcetoneWash: Cold Acetone(Removes impurities)Trituration->Sys_Acetone

Caption: Decision matrix for solvent selection based on process requirements, highlighting the differential solubility utilized for purification.

Diagram 2: Synthesis & Isolation Workflow

This flowchart visualizes the transformation and the specific points where solubility differences are exploited to isolate the product.

SynthesisWorkflowSM3-Bromo-7-azaindole(Soluble in DCM)ReactionReaction: DCM, RT, 4hSM->ReactionReagentm-CPBA(Oxidant)Reagent->ReactionMixCrude Mixture(Product + m-CBA)Reaction->MixWashAq. NaHCO3 WashMix->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerDCM Layer(Contains Product)PhaseSep->OrgLayerProduct retainedAqLayerAq. Layer(Contains m-CBA salt)PhaseSep->AqLayerImpurities removedConcConcentrate & Triturate(w/ Ether)OrgLayer->ConcFinal3-Bromo-7-azaindole N-oxide(Solid Precipitate)Conc->Final

Caption: Process flow for the synthesis of 3-bromo-7-azaindole N-oxide, utilizing DCM solubility for reaction and Ether insolubility for isolation.

References

  • Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. General method for N-oxide preparation and recrystallization from methanol/ether.[1] Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles. National Institutes of Health (PMC). Discussion on physicochemical properties and solubility of azaindole derivatives. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Detailed process chemistry for azaindole N-oxide intermediates. Available at: [Link][1][2]

  • 3-Chloroperoxybenzoic acid (m-CPBA) Handling and Reactions. Organic Chemistry Portal. Standard protocols for N-oxidation in organic synthesis. Available at: [Link][1][2]

Methodological & Application

High-Value Functionalization of 7-Azaindole: The 3-Bromo-7-Oxide Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-7-azaindole 7-oxide in Medicinal Chemistry Content Type: Detailed Application Note and Protocols

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). While C-3 functionalization is straightforward via electrophilic aromatic substitution, accessing the electron-deficient pyridine ring (positions C-4, C-5, C-6) remains synthetically challenging.

This guide details the strategic use of 3-bromo-7-azaindole 7-oxide as a pivotal "switch" intermediate. By combining the electrophilic handle at C-3 (bromine) with the activating nature of the N-oxide, researchers can unlock orthogonal reactivity—specifically enabling the regioselective installation of substituents at C-6 via Reissert-Henze rearrangement while preserving the C-3 handle for late-stage cross-coupling.

Strategic Logic & Mechanism

The utility of 3-bromo-7-azaindole 7-oxide lies in its ability to decouple the reactivity of the pyrrole and pyridine rings.

  • The N-Oxide Advantage: Oxidation of N-7 reverses the electronic bias of the pyridine ring. While the neutral pyridine ring is deactivated toward electrophiles, the N-oxide is susceptible to nucleophilic attack at C-2 and C-6 upon activation (e.g., with POCl

    
     or sulfonyl chlorides).
    
  • The 3-Bromo Handle: Pre-installing the bromine at C-3 before oxidation serves two purposes:

    • Protection: It blocks the highly reactive C-3 position from side reactions during the harsh N-oxide rearrangement steps.

    • Orthogonality: It provides a pre-validated handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings that is distinct from the C-6 chloride generated in the next step.

Mechanistic Pathway: Reissert-Henze Rearrangement

When 3-bromo-7-azaindole 7-oxide is treated with phosphorus oxychloride (POCl


), the reaction proceeds via:
  • O-Phosphorylation: Formation of an activated intermediate at the N-oxide oxygen.

  • Nucleophilic Attack: Chloride ion attacks the C-6 position (favored over C-2 due to sterics and electronics in 3-substituted systems).

  • Elimination: Re-aromatization drives the loss of the phosphate group, yielding 3-bromo-6-chloro-7-azaindole .

Visual Workflow

The following diagram illustrates the divergent synthesis enabled by this intermediate.

AzaindoleWorkflow cluster_legend Reaction Logic Start 7-Azaindole Step1 3-Bromo-7-azaindole (Commercially Available) Start->Step1 Br2 or NBS DMF, 0°C Intermediate 3-Bromo-7-azaindole 7-oxide (The Pivot Compound) Step1->Intermediate m-CPBA EtOAc/DCM, RT Prod_Cl 3-Bromo-6-chloro-7-azaindole (Dual Handle Scaffold) Intermediate->Prod_Cl POCl3 Reflux (Reissert-Henze) PathA Path A: C-3 Functionalization (Suzuki/Sonogashira) Prod_Cl->PathA Pd(0), Ar-B(OH)2 (Br > Cl reactivity) PathB Path B: C-6 Functionalization (SNAr / Buchwald) Prod_Cl->PathB HNR2, Heat (SNAr on Cl) Final Polysubstituted Kinase Inhibitor Core PathA->Final PathB->Final Oxidation N-Oxide Activation Chlorination Regioselective Chlorination

Caption: Synthetic workflow transforming 7-azaindole into a dual-functionalized scaffold via the 3-bromo-7-oxide intermediate.

Experimental Protocols

Protocol A: Preparation of 3-Bromo-7-azaindole 7-oxide

Objective: Efficient oxidation of the pyridine nitrogen without over-oxidation or bromination side products.

Reagents:

  • 3-Bromo-7-azaindole (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2–1.5 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Potassium Carbonate (10% aq. solution)

Procedure:

  • Dissolution: Dissolve 3-bromo-7-azaindole (e.g., 5.0 g, 25.4 mmol) in EtOAc (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add m-CPBA (6.7 g, ~30 mmol) portion-wise over 15 minutes. Note: Dissolving m-CPBA in a minimal amount of solvent and adding dropwise yields cleaner profiles.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by LC-MS (Target M+H: ~213/215). The N-oxide is significantly more polar than the starting material.

  • Workup (Critical): The N-oxide can precipitate.

    • If precipitate forms: Filter the solid, wash with cold EtOAc and Et2O. This is often the pure N-oxide salt (m-chlorobenzoate).

    • Free-basing: Suspend the solid (or the reaction mixture) in DCM/MeOH (9:1) and wash with 10% aq. K2CO3 to remove m-chlorobenzoic acid.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. If necessary, recrystallize from MeOH/Et2O.

    • Typical Yield: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Synthesis of 3-Bromo-6-chloro-7-azaindole

Objective: Installation of a chlorine atom at C-6 via the Reissert-Henze reaction.

Reagents:

  • 3-Bromo-7-azaindole 7-oxide (1.0 eq)

  • Phosphorus Oxychloride (POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , excess, solvent/reagent)[1]
    
  • Optional: Chloroform (CHCl

    
    ) as co-solvent for solubility.
    

Procedure:

  • Setup: Place 3-bromo-7-azaindole 7-oxide (2.0 g) in a dry round-bottom flask under nitrogen.

  • Addition: Add POCl

    
     (10–15 mL). Caution: POCl
    
    
    
    is corrosive and reacts violently with water.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

    • Checkpoint: The suspension should clear to a solution as the reaction proceeds. Monitor by TLC/LC-MS.

  • Quenching (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly into crushed ice/water with vigorous stirring. Neutralize carefully with solid NaHCO

      
       or NH
      
      
      
      OH to pH ~8.
  • Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 6-chloro product is less polar than the N-oxide.

    • Typical Yield: 60–75%.[2][3]

    • Data: 3-bromo-6-chloro-7-azaindole (M+H: ~231/233/235 pattern due to Br/Cl isotopes).

Protocol C: Selective Functionalization (Application Case)

Scenario: Creating a kinase inhibitor core with an aryl group at C-3 and an amine at C-6.

Step 1: Suzuki Coupling at C-3 (Chemoselective) The C-3 bromine is inherently more reactive toward oxidative addition by Pd(0) than the C-6 chlorine.

  • Reagents: 3-Bromo-6-chloro-7-azaindole, Aryl-Boronic Acid (1.1 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2M aq), Dioxane.
  • Conditions: 80–90°C, 2–4 h.

  • Result: 3-Aryl-6-chloro-7-azaindole. (The C-6 Cl remains intact).

Step 2: SNAr Amination at C-6 The C-6 chlorine, activated by the pyridine nitrogen, is susceptible to nucleophilic displacement.

  • Reagents: 3-Aryl-6-chloro-7-azaindole, Primary/Secondary Amine (excess or 1.5 eq), DIPEA.

  • Conditions: NMP or DMSO, 120–140°C (microwave or thermal).

  • Result: 3-Aryl-6-amino-7-azaindole (Final Target).

Quantitative Data Summary

Parameter3-Bromo-7-azaindole3-Bromo-7-azaindole 7-oxide3-Bromo-6-chloro-7-azaindole
Molecular Weight 197.03213.03231.48
Polarity (TLC) MediumHigh (Baseline in Hex/EtOAc)Medium-High
Reactive Handle C-3 (Electrophilic)C-2/C-6 (Nucleophilic via activation)C-3 (Pd-coupling), C-6 (SNAr)
Key Reagent NBS / Br

m-CPBA / H

O

-MTO
POCl

Typical Yield >90%75–85%60–75%

References

  • Synthesis of 7-Azaindole Derivatives

    • Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives: An efficient route to 5-bromo-4-chloro-3-nitro-7-azaindole." Journal of Organic Chemistry, 2002.
    • Note: Describes the foundational reactivity of the azaindole core.[4]

  • N-Oxide Functionalization (Reissert-Henze)

    • Allegretti, M., et al.
    • Context: Establishes the POCl rearrangement mechanism.
  • Selective Cross-Coupling Strategies

    • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles.
    • Context: Comprehensive review of regioselective metal-catalyzed couplings on the azaindole scaffold.
  • Medicinal Chemistry Applications

    • Zhang, H., et al. "Discovery of 7-azaindoles as potent, selective inhibitors of kinases." Bioorganic & Medicinal Chemistry Letters, 2012.
    • Context: Demonstrates the utility of 3,6-disubstituted azaindoles in drug discovery.

Sources

3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Subtitle: Strategic Utilization as an Electrophilic Gateway for Type I/II Kinase Inhibitor Synthesis

Executive Summary

In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, widely recognized for its ability to mimic the purine ring of ATP. Its N1-H (donor) and N7 (acceptor) motif forms a critical bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

However, functionalizing the pyridine ring (positions C4, C5, C6) of the 7-azaindole core is synthetically challenging due to the electron-deficient nature of the pyridine system. 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide serves as a vital "activation intermediate." The N-oxide moiety reverses the electronic bias of the ring, enabling regioselective nucleophilic functionalization—most notably at the C4 position —via Reissert-Henze type rearrangements.

This guide details the synthesis, handling, and application of this building block to generate 3,4-disubstituted 7-azaindoles , a core architecture found in potent inhibitors like Vemurafenib (BRAF) and Pexidartinib (CSF1R).

Chemical Architecture & Mechanism

The utility of the 7-oxide lies in its ability to facilitate Deoxygenative Chlorination . While the parent 3-bromo-7-azaindole is inert to nucleophilic attack at C4, the N-oxide intermediate allows for the introduction of a chlorine atom at C4 upon treatment with POCl₃. This chlorine subsequently serves as a handle for SNAr reactions, while the C3-bromide remains available for Suzuki-Miyaura cross-coupling.

Mechanistic Pathway (DOT Diagram)

ReactionPathway SM 3-Bromo-7-azaindole (Starting Material) NOxide 3-Bromo-7-azaindole 7-Oxide (The Building Block) SM->NOxide mCPBA DCM, 0°C Inter Chlorophosphate Intermediate NOxide->Inter POCl3 Electrophilic Attack Prod 3-Bromo-4-chloro- 7-azaindole (Activated Core) Inter->Prod Cl- Nucleophilic Attack (-PO2Cl2-) Drug Kinase Inhibitor (e.g., Vemurafenib analog) Prod->Drug 1. Suzuki (C3) 2. SNAr (C4)

Figure 1: The strategic workflow converting the inert 7-azaindole scaffold into a multi-functionalized kinase inhibitor core via the N-oxide intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Objective: Selective oxidation of the pyridine nitrogen without over-oxidation or bromination artifacts.

Reagents:

  • 3-Bromo-7-azaindole (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA), 70-77% max (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Potassium Carbonate (K₂CO₃)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-7-azaindole (e.g., 10 g) in DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Oxidation: Slowly add mCPBA (1.2 eq) portion-wise over 20 minutes. Note: Exothermic reaction. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar than the starting material.

  • Quenching: If solid mCPBA precipitates, filter it off. Wash the filtrate with 10% aqueous K₂CO₃ (2x) and saturated NaHCO₃ to remove m-chlorobenzoic acid byproducts.

  • Peroxide Removal: Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to quench unreacted peroxides. Critical Safety Step.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient 100:0 to 90:10).

Data Validation:

  • LC-MS: Mass shift of +16 Da (M+16).

  • ¹H NMR: Characteristic downfield shift of the pyridine protons (C6-H and C4-H) due to the N-oxide anisotropy.

Protocol B: Regioselective C4-Chlorination (Reissert-Henze Rearrangement)

Objective: Conversion of the N-oxide to 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This restores the aromatic pyridine ring (essential for kinase binding) while installing a reactive chloride.

Reagents:

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[2][3][4]

  • Optional: DMF (catalytic) to form Vilsmeier-type intermediate for higher reactivity.

Step-by-Step Methodology:

  • Setup: Place the N-oxide (5 g) in a dry pressure vial or round-bottom flask equipped with a reflux condenser under Argon.

  • Reagent Addition: Add POCl₃ (25 mL). Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. The suspension will solubilize as the reaction proceeds.

  • Monitoring: Monitor by LC-MS. The mass will change from M (N-oxide) to M-16+35 (Deoxygenation + Chlorination).

  • Workup (Critical):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralize the acidic solution to pH ~8 using NH₄OH or saturated NaHCO₃.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc). The 4-chloro product is less polar than the N-oxide.

Downstream Application: Kinase Inhibitor Assembly

Once the 3-bromo-4-chloro-7-azaindole core is synthesized, it acts as a divergent point for library generation.

Reaction SiteChemical HandleReaction TypeTarget Kinase Region
C3 BromideSuzuki-Miyaura CouplingGatekeeper / Back Pocket (Solubilizing groups)
C4 ChlorideSNAr DisplacementSolvent Front (Tail groups, solubilizers)
N1 Pyrrole NHSulfonylation / AlkylationHinge Interaction (Modulation)
Protocol C: C3-Selective Suzuki Coupling

Note: The C3-bromide is generally more reactive towards Pd-catalyzed coupling than the C4-chloride, allowing for sequential functionalization.

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 eq)

  • Solvent: Dioxane:Water (4:1)

  • Temp: 80-90°C, 2-4 hours.

Structural Biology Context (Binding Mode)

The final deoxygenated scaffold binds to the kinase hinge region. The diagram below illustrates the restoration of the critical H-bond acceptor capability at N7 after the N-oxide has served its synthetic purpose.

BindingMode cluster_hinge Kinase Hinge Region cluster_inhibitor 7-Azaindole Core Residue1 Backbone NH (Donor) N7 N7 (Pyridine) (Acceptor) Residue1->N7 H-Bond Residue2 Backbone CO (Acceptor) NH1 NH1 (Pyrrole) (Donor) NH1->Residue2 H-Bond

Figure 2: The bidentate hydrogen bonding mode of the final 7-azaindole scaffold within the ATP-binding pocket.

Troubleshooting & Quality Control

  • Stability: 3-bromo-7-azaindole 7-oxide is stable at RT but hygroscopic. Store in a desiccator.

  • Regioselectivity: In the POCl₃ step, trace amounts of C6-chlorination may occur. These isomers usually have distinct retention times on C18 HPLC columns.

  • Safety: The N-oxide synthesis involves peroxides. Always test for peroxides before concentrating large volumes.

References

  • Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). Journal of Organic Chemistry. Link

  • Irie, T., & Sawa, M. (2018).[5] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Chemical and Pharmaceutical Bulletin.[7] Link

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. Link

  • Song, J. J., et al. (2002). A highly efficient synthesis of the potent kinase inhibitor, 3-(3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)benzonitrile. Journal of Organic Chemistry. Link

  • Wang, T., et al. (2010). Discovery of 7-azaindole derivatives as potent and selective inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

application of 3-bromo-7-azaindole 7-oxide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-bromo-7-azaindole 7-oxide as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged structure" in kinase inhibition—mimicking the purine core of ATP—its utility is often limited by synthetic bottlenecks at the pyridine ring (C-4, C-5, C-6).

The 7-oxide moiety serves as a critical "activation switch," reversing the electronic bias of the pyridine ring to enable electrophilic functionalization at C-6 via Reissert-Henze type mechanisms. When combined with a pre-installed bromine at C-3, this scaffold allows for orthogonal vector expansion :

  • C-3 Vector: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access the ATP binding pocket.

  • C-6 Vector: Nucleophilic substitution (via N-oxide activation) to tune solubility and solvent-front interactions.

Chemical Logic & Mechanism

The utility of 3-bromo-7-azaindole 7-oxide lies in its ability to decouple the functionalization of the pyrrole and pyridine rings.

  • The Problem: The pyridine ring of 7-azaindole is electron-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS) and prone to non-selective nucleophilic attacks only under harsh conditions.

  • The Solution (N-Oxidation): Oxidation of N-7 generates the N-oxide. This introduces a dipole. While the oxygen is nucleophilic, it activates the α-positions (C-6) and γ-positions (C-4) toward nucleophilic attack after activation with an electrophile (e.g., POCl₃, Benzoyl Chloride).

  • The C-3 Handle: The bromine atom at C-3 is stable to N-oxidation conditions (mCPBA), preserving this handle for late-stage diversification.

Diagram 1: Orthogonal Reactivity Map

ReactivityMap cluster_legend Reactivity Vectors Core 3-Bromo-7-azaindole (Starting Material) Oxide 3-Bromo-7-azaindole 7-Oxide (The Pivot) Core->Oxide mCPBA (N-Oxidation) C6_Sub C-6 Functionalized Core (e.g., 6-CN, 6-Cl) Oxide->C6_Sub Reissert-Henze (Activator + Nuc) Final Final Lead Candidate (C-3 & C-6 Substituted) C6_Sub->Final Suzuki Coupling (Pd cat., R-B(OH)2) Info C-3: Cross-Coupling C-6: Nucleophilic Sub. N-1: Alkylation

Caption: Orthogonal functionalization pathway. The N-oxide pivot enables C-6 substitution prior to C-3 coupling.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-7-azaindole 7-Oxide

Objective: Selective oxidation of N-7 without over-oxidation or bromination migration.

Materials:

  • 3-Bromo-7-azaindole (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sat. NaHCO₃, Na₂S₂O₃

Step-by-Step:

  • Dissolution: Dissolve 3-bromo-7-azaindole (e.g., 5.0 g) in EtOAc (50 mL). Cool to 0°C. Note: EtOAc is preferred over DCM for easier workup and safety.

  • Addition: Add mCPBA (1.2 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain T < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Quench: Cool to 0°C. Add sat. Na₂S₂O₃ (to reduce excess peroxide) and stir for 15 mins.

  • Workup: The product often precipitates as a solid or requires extraction.

    • Method: Wash the organic layer with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

    • Isolation: Filter the precipitate (if formed) or dry organic layer (Na₂SO₄) and concentrate.

  • Purification: Recrystallization from MeOH/Et₂O is standard.

    • Yield Target: >85%.[1][2]

Protocol B: C-6 Functionalization (Reissert-Henze Reaction)

Objective: Installation of a cyano (-CN) or chloro (-Cl) group at C-6. This example focuses on C-6 Cyanation , a powerful handle for further medicinal chemistry.

Materials:

  • 3-Bromo-7-azaindole 7-oxide (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (3.0 eq)

  • Benzoyl Chloride (BzCl) (1.5 eq)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Dissolve the N-oxide in anhydrous THF.

  • Activation: Add TMSCN (3.0 eq) at RT. Stir for 10 mins.

  • Initiation: Add Benzoyl Chloride (1.5 eq) dropwise over 10 minutes.

    • Mechanistic Insight: BzCl acylates the N-oxide oxygen, creating a reactive N-benzoyloxy cation. TMSCN attacks the C-6 position. Elimination of benzoic acid re-aromatizes the system.

  • Reaction: Heat to reflux (65°C) for 2–4 hours.

  • Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.

Data Presentation & FBDD Metrics

In Fragment-Based Drug Discovery, "Ligand Efficiency" (LE) is paramount. The 3-bromo-7-azaindole 7-oxide scaffold offers favorable physicochemical properties for fragment libraries.

Table 1: Physicochemical Profile of Core vs. N-Oxide

Property3-Bromo-7-azaindole3-Bromo-7-azaindole 7-OxideImpact on FBDD
MW 197.03 Da213.03 DaRetains "Fragment" status (<300 Da).
cLogP ~2.1~1.3N-oxide lowers lipophilicity, improving solubility.
H-Bond Donors 1 (NH)1 (NH)Critical for Hinge Binding (Kinases).
H-Bond Acceptors 1 (N)2 (N, O)N-oxide oxygen can act as a unique acceptor.
Polar Surface Area 28.7 Ų~45 ŲEnhanced water solubility for high-conc. screening.

Strategic Workflow: From Fragment to Lead

The following diagram illustrates the iterative cycle of using this scaffold in a drug discovery campaign.

Diagram 2: FBDD Workflow

FBDD_Cycle cluster_optimization Hit-to-Lead Optimization Library Fragment Library (3-Br-7-azaindole N-oxide derivs) Screen Biophysical Screen (SPR / NMR / X-ray) Library->Screen Hit Validated Hit (Binding K_d < 500 µM) Screen->Hit Selection Grow_C3 Vector 1: C-3 Growth (Suzuki Coupling) Hit->Grow_C3 Structure-Guided Design Grow_C6 Vector 2: C-6 Tuning (Reissert-Henze) Grow_C3->Grow_C6 Iterative Cycles Grow_C6->Grow_C3 Optimization Loop Lead Potent Kinase Inhibitor (IC50 < 100 nM) Grow_C6->Lead

Caption: Iterative optimization cycle. C-3 and C-6 vectors are modified sequentially based on structural data.

References

  • Storz, T., et al. (2007).[3] "The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction."[3][4] Synthesis, 2007(13), 2067–2072.

  • Barl, N. M., et al. (2013).[5] "Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange." Angewandte Chemie International Edition, 52(38), 10093-10096.

  • Kikuta, H., & Ohshiro, Y. (1997).[6] "Functionalization of 7-Azaindole." Kinki University Research Institute, 1-7.

  • Song, J. J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Sources

Strategic Functionalization of the Pyridine Ring in 3-Bromo-7-Azaindole 7-Oxide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of an N-oxide moiety to the pyridine nitrogen dramatically alters the electronic properties of the ring system, unlocking unique pathways for regioselective functionalization. This guide provides a detailed exploration of methodologies for derivatizing the pyridine ring of 3-bromo-7-azaindole 7-oxide, a versatile building block for drug discovery programs. We will delve into the mechanistic underpinnings of N-oxide activation and provide robust, step-by-step protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Direct C-H Arylation.

The Principle of N-Oxide Activation in 7-Azaindoles

The 7-azaindole ring system, while analogous to indole, possesses a pyridine ring that is inherently electron-deficient. This deficiency, however, is often insufficient to facilitate facile nucleophilic attack. The conversion of the pyridine nitrogen to an N-oxide is a critical activating strategy.

Causality of Activation: The N-oxide group functions as a powerful electron-withdrawing group through both resonance and inductive effects. It draws electron density from the pyridine ring, creating significant partial positive charges (δ+) at the C4 and C6 positions, which are ortho and para to the N-oxide, respectively. This electronic activation renders these positions highly susceptible to attack by nucleophiles, enabling reactions that are otherwise unfeasible on the parent azaindole.[3][4]

Figure 1: N-Oxide activation of the 7-azaindole ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary pathway unlocked by N-oxide activation is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom.[5] The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the N-oxide group.[5][6]

G start 3-Bromo-7-Azaindole 7-Oxide + Nucleophile (Nu-) step1 Step 1: Nucleophilic Attack (Rate-Determining Step) start->step1 intermediate Formation of Resonance-Stabilized Meisenheimer Complex step1->intermediate Slow step2 Step 2: Elimination of Leaving Group (H-) intermediate->step2 Fast reoxidation Re-aromatization (Oxidative Conditions) step2->reoxidation product Functionalized Product reoxidation->product

Figure 2: General workflow for an oxidative SNAr C-H functionalization.

Protocol 2.1: C6-Amination with a Secondary Amine

This protocol details the direct C-H amination at the C6 position, a common transformation for building structure-activity relationships (SAR).

Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial; it effectively solvates the reactants and intermediates without interfering with the nucleophile.[7] A mild base like potassium carbonate is sufficient to facilitate the reaction, likely by deprotonating the amine nucleophile or the intermediate complex.

Materials:

  • 3-Bromo-7-azaindole 7-oxide (1.0 eq)

  • Morpholine (or other secondary amine) (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-7-azaindole 7-oxide and potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous DMSO to dissolve the solids. Add the secondary amine (e.g., morpholine) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the desired C6-aminated product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. A successful reaction will show characteristic new peaks for the amine moiety and a shift in the aromatic signals of the azaindole core.

Table 1: Representative SNAr Reactions on 7-Azaindole 7-Oxide Scaffolds
EntryNucleophileConditionsPositionYield (%)Reference
1MorpholineK₂CO₃, DMSO, 90 °CC675-85Adapted from[8]
2Sodium MethoxideCH₃ONa, MeOH, 65 °CC660-70Adapted from[9]
3ThiophenolK₂CO₃, DMF, 80 °CC680-90Adapted from[10]

Palladium-Catalyzed C-H Direct Arylation

For the introduction of aryl or heteroaryl groups, modern cross-coupling techniques offer a powerful alternative to traditional methods. Direct C-H arylation on the N-oxide activated ring avoids the need for pre-functionalization (e.g., halogenation) of the pyridine ring, representing a more atom-economical approach.[1][4]

Mechanistic Rationale: The reaction is believed to proceed via a concerted metalation-deprotonation pathway. The N-oxide acts as a directing group, guiding the palladium catalyst to the C6 position. The palladium catalyst then activates the C-H bond, allowing for subsequent coupling with an aryl halide.[4]

Protocol 3.1: C6-Arylation using an Aryl Bromide

Rationale: This protocol employs a common palladium catalyst system. The choice of ligand (e.g., DavePhos) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A carbonate or phosphate base is used to neutralize the HBr generated during the reaction.[4]

Materials:

  • 3-Bromo-7-azaindole 7-oxide (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • DavePhos (10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane or Toluene, anhydrous

  • Diatomaceous earth (e.g., Celite®)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 3-bromo-7-azaindole 7-oxide, the aryl bromide, Pd(OAc)₂, DavePhos, and K₃PO₄ to a reaction vessel suitable for heating (e.g., a microwave vial or sealed tube).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction by LC-MS. Reaction times can vary significantly based on the aryl bromide used (6-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts.

  • Washing and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to isolate the C6-arylated product.

Post-Functionalization: N-Oxide Deoxygenation

Once the desired functional group has been installed on the pyridine ring, the N-oxide can be removed to yield the final 7-azaindole derivative.

Rationale: Trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), are effective reagents for deoxygenation. They act as oxophiles, abstracting the oxygen atom from the N-oxide.[11]

Protocol 4.1: Deoxygenation with PCl₃
  • Setup: Dissolve the functionalized 7-azaindole 7-oxide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) (1.1-1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC or LC-MS indicates complete conversion.

  • Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction & Purification: Extract the mixture with DCM, dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

References

  • Giraud, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5, 471-492.

  • Mondal, K., et al. (2023). Palladium-Catalyzed Regioselective C-H Oxidative Arylation of 7-Azaindazole N-Oxide at the C6-Position. Tetrahedron.

  • Paul, S., et al. (2022). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. The Journal of Organic Chemistry.

  • Sindhu, J., et al. (2023). Biological activity and material applications of 7-azaindole derivatives. RSC Advances.

  • Dalziel, M. E., et al. (2020). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Organic Letters.

  • Organic Chemistry Portal. Synthesis of azaindoles.

  • Bull, J. A., et al. (2012). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 14(21), 5530-5533.

  • Mondal, K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12321-12335.

  • Mondal, K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.

  • Knochel, P., et al. (2011). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 50(34), 7943-7947.

  • Maity, P., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.

  • Kumar, A., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2579-2589.

  • Maity, P., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.

  • BenchChem. (2023). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

  • Berteina-Raboin, S., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(7), 933.

  • Mondal, K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.

  • Shanmugam, P., et al. (2022). Lewis acid-mediated cross-coupling reaction of 7-azaindoles and aldehydes: Cytotoxic evaluation of C3-linked bis-7-azaindoles. RSC Advances.

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable.

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. [Video]. YouTube.

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • Scribd. (n.d.). Aromatic Nucleophilic Substitution.

  • Stevens, E. (2019). nucleophilic aromatic substitutions. [Video]. YouTube.

  • Reddy, T. J., et al. (2019). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.

  • Sigma-Aldrich. (n.d.). 3-Bromo-7-azaindole.

  • Rzaczynska, Z., et al. (2019). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 24(17), 3103.

  • Knochel, P., et al. (2010). BF3-Mediated Oxidative Cross-Coupling of Pyridines with Alkynyllithium Reagents and Further Reductive Functionalizations of the Pyridine Scaffold. Synthesis.

Sources

Troubleshooting & Optimization

preventing deoxygenation of 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (also known as 3-bromo-7-azaindole N-oxide) is a high-value intermediate in the synthesis of kinase inhibitors. The N-oxide moiety is crucial for modulating electronic properties, solubility, and metabolic stability, or for directing C-H activation at the C2 position.

However, the N-oxide bond (


) is thermodynamically labile in the presence of oxophilic reagents. The most common failure mode in downstream processing—particularly during cross-coupling reactions at the 3-bromo position—is unintended deoxygenation , reverting the molecule to the parent 7-azaindole.

This guide provides validated protocols to functionalize the bromine handle while preserving the N-oxide, based on mechanistic segregation of "safe" vs. "unsafe" reagents.

Critical Failure Modes: The Deoxygenation Traps

Before attempting any reaction, verify your reagents against this exclusion list. The following reagents are incompatible with retaining the N-oxide moiety.

Reagent ClassSpecific OffenderMechanism of FailureOutcome
Phosphine Ligands

, dppf, XPhos
Oxygen Abstraction: Phosphorus is highly oxophilic. It attacks the N-oxide oxygen to form a Phosphine Oxide (

) and the reduced azaindole.
Deoxygenation (High Yield)
Halogenating Agents

,

Meisenheimer Rearrangement: Activates the ring for nucleophilic attack but simultaneously removes the oxygen.Deoxygenation + C2-Halogenation
Hydrogenation

+ Pd/C
Catalytic Reduction: Standard hydrogenation conditions rapidly reduce N-oxides to amines.Deoxygenation
Lewis Acids

,

Coordination-Induced Cleavage: Strong Lewis acids weaken the N-O bond, facilitating reduction.Deoxygenation
Visualization: Reaction Pathways & Risks

ReactionPathways Start 3-Bromo-7-azaindole N-Oxide Prod_Safe Functionalized N-Oxide Product Start->Prod_Safe SAFE: Pd(OAc)2 / TBAB / Base (Ligand-Free) Prod_Deox Deoxygenated Product (7-Azaindole) Start->Prod_Deox UNSAFE: Pd(PPh3)4 or Pd(dppf)Cl2 (Phosphine Attack) Start->Prod_Deox UNSAFE: H2, Pd/C (Reduction) Prod_Chlor 2-Chloro-7-azaindole (Deoxygenated) Start->Prod_Chlor UNSAFE: POCl3 (Rearrangement)

Figure 1: Decision tree for reagent selection. Red dashed paths indicate high risk of deoxygenation.

Validated Protocols for Cross-Coupling (Suzuki-Miyaura)

The primary challenge is coupling the 3-bromo position without the phosphine ligands typically required for oxidative addition.

Protocol A: Phosphine-Free Phase Transfer (Recommended)

This method utilizes Jeffery conditions . By using a phase transfer catalyst (TBAB) and a ligand-free Palladium source, you eliminate the phosphorus acceptor entirely.

  • Applicability: Aryl boronic acids, Vinyl boronic acids.

  • Mechanism: Nanoparticulate Pd(0) stabilized by tetraalkylammonium salts performs the oxidative addition without requiring phosphine ligation.

Step-by-Step Procedure:

  • Charge Reactor: To a reaction vial, add:

    • 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (5 mol%) — Do NOT use 
      
      
      
    • TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • 
       (2.5 equiv)
      
  • Solvent System: Add degassed Water/DMF mixture (1:4 ratio). The water is crucial for the base solubility.

  • Reaction: Heat to 80°C–100°C under Argon for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF/TBAB. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Note: N-oxides are polar; use DCM/MeOH gradients, e.g., 95:5 to 90:10).

Protocol B: The "Bulky Phosphine" Exception

If the substrate is sterically hindered and requires a ligand, use Tri-tert-butylphosphine (


) .
  • Why it works: While still a phosphine, the immense steric bulk of the tert-butyl groups hinders the nucleophilic attack of Phosphorus onto the Oxygen atom of the N-oxide, slowing down the deoxygenation rate relative to the cross-coupling rate [1].

  • Catalyst System:

    
     + 
    
    
    
    +
    
    
    in Toluene/Water.

Troubleshooting Guide

Issue 1: Product Mass is [M-16]

Diagnosis: Deoxygenation has occurred. Root Cause:

  • Presence of phosphines (

    
    , PCy3) in the catalyst.
    
  • Use of protic solvents (MeOH/EtOH) at high temperatures with transition metals, which can induce transfer hydrogenation. Corrective Action:

  • Switch to Protocol A (Ligand-free).

  • If using a ligand is mandatory, switch to NHC ligands (e.g., IPr, IMes) which are carbon-based and do not scavenge oxygen.

Issue 2: Low Conversion of 3-Bromo Starting Material

Diagnosis: Oxidative addition is sluggish. Root Cause: The N-oxide makes the pyridine ring electron-deficient, but the 3-position (pyrrole side) is relatively electron-rich. However, the N-oxide can coordinate to Pd, poisoning the catalyst. Corrective Action:

  • Increase catalyst loading to 10 mol%.

  • Add Ag2CO3 (Silver Carbonate) as an additive (1.0 equiv). Silver salts can abstract halides and prevent N-oxide coordination to the Palladium center [2].

Issue 3: Chlorination at C2 (Mass M+35/37)

Diagnosis: Reaction with a chlorinating agent.[1][2][3][4][5][6][7][8] Root Cause: Attempting to activate the N-oxide with


 or oxalyl chloride.
Corrective Action: 
  • Avoid all acid chlorides. If acylation of the N1-position is needed, use anhydrides (

    
    ) with mild bases (Carbonates), not acid chlorides.
    

Mechanistic Insight: The Phosphine Scavenger Effect

Understanding why standard couplings fail is essential for designing robust experiments.

PhosphineMechanism Step1 Step 1: Nucleophilic Attack Phosphine (PR3) attacks N-Oxide Oxygen Step2 Step 2: Intermediate Formation Formation of R3P-O-N(+) Complex Step1->Step2 Step3 Step 3: Cleavage N-O bond breaks Step2->Step3 Result Result: Reduced Azaindole + Phosphine Oxide (O=PR3) Step3->Result

Figure 2: Mechanism of phosphine-mediated deoxygenation. The high bond dissociation energy of P=O drives this reaction thermodynamically.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for the Suzuki coupling? A: Yes, but with caution. Pd/C is an excellent ligand-free catalyst for Suzuki coupling in water/alcohol mixtures (e.g.,


 with 

). However, you must exclude Hydrogen gas and formate sources (like ammonium formate), as Pd/C is a potent hydrogenation catalyst that will strip the N-oxide instantly in the presence of a hydride source [3].

Q: Is it better to couple first, then oxidize? A: Yes. If your synthetic route allows, perform the Suzuki coupling on 3-bromo-7-azaindole (the reduced form) first. The 3-bromo position is more reactive in the reduced form, and standard catalysts (Pd(PPh3)4) can be used cheaply. Oxidize the resulting biaryl product with m-CPBA or UHP (Urea Hydrogen Peroxide) as the final step. This avoids the compatibility war entirely.

Q: Can I use microwave heating? A: Microwave heating is compatible with Protocol A (Ligand-free). However, avoid microwave heating if using phosphines or alcohols, as the high energy input accelerates the deoxygenation side-reactions.

References

  • Campeau, L. C., et al. (2005). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 127(51), 18020-18021.[9] Link

  • Gong, X., et al. (2013). "Pd-catalyzed oxidative CH/CH direct coupling of heterocyclic N-oxides."[10][11] Chemical Communications, 49, 1717-1719. Link

  • Fuentes, J. A., et al. (2008). "A convenient and chemoselective method for deoxygenation of pyridine N-oxide derivatives." Synlett, 2008(17), 2579-2582. Link

  • Wu, J., et al. (2019). "Deoxygenation of N-Heterocyclic N-Oxides." Organic Chemistry Frontiers.

Sources

scale-up synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Ticket ID: PROC-AZA-07-OX-BR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Route Selection

User Query: "How do I scale up the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide without using column chromatography?"

Scientist's Response: For scale-up (>100g to kg), the order of operations is critical. While academic papers often explore various functionalization orders, the "Bromination First, Oxidation Second" route is the industrial standard for C3-functionalized 7-azaindole N-oxides.

Why this route?

  • Regioselectivity: 7-Azaindole is naturally electron-rich at the C3 position (pyrrole ring). Electrophilic bromination (using NBS or

    
    ) is highly selective for C3 on the parent heterocycle. If you oxidize first, the N-oxide moiety alters the electronics, potentially complicating regiocontrol and reducing solubility.
    
  • Safety & Stability: 3-bromo-7-azaindole is a stable, crystalline intermediate. Performing the oxidation (a potentially hazardous step) on a stable intermediate allows for better thermal control than oxidizing the raw starting material and then subjecting the polar N-oxide to further reaction conditions.

  • Purification: This route allows for the removal of succinimide (from NBS) before the oxidation step, preventing the formation of complex byproduct mixtures.

Process Workflow Diagram

G Start 7-Azaindole (Starting Material) Step1 Step 1: Bromination (NBS, DMF/MeCN) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Bromo-7-azaindole Step1->Inter Cryst. from Water/MeOH Step2 Step 2: N-Oxidation (m-CPBA or UHP) Inter->Step2 N-Oxidation End Target: 3-Bromo-7-azaindole 7-oxide Step2->End Basic Wash & Cryst.

Caption: Optimized two-step workflow prioritizing intermediate isolation to ensure high purity without chromatography.

Step 1: Regioselective Bromination (The "C3" Lock)

Protocol Overview

The objective is to install the bromine atom at C3 while avoiding di-bromination (C2/C3) or bromination of the pyridine ring.

Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) for scale-up due to easier handling and stoichiometry control.
Solvent:  DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN). DMF often provides faster kinetics but requires aqueous workup. MeCN allows for direct precipitation in some cases.
Troubleshooting Guide: Bromination
Issue Probable Cause Corrective Action
Impurity: 3,3-dibromo product Excess NBS or high temperature.Maintain temperature <20°C. Add NBS portion-wise over 1-2 hours. Ensure strict 1.05 eq stoichiometry.
Impurity: 2-bromo isomer Reaction run too long or thermodynamic equilibration.Quench reaction immediately upon consumption of SM (monitor via HPLC/TLC). Do not stir overnight unnecessarily.
Low Yield / Sticky Solid Incomplete precipitation of succinimide byproduct.The "Water Crash": Pour the DMF reaction mixture into 3-4 volumes of ice water. The product (3-bromo-7-azaindole) should precipitate as a solid, while succinimide remains in water.
Color is Red/Brown Trace free bromine (

) formation.
Wash the filter cake with 10% Sodium Thiosulfate (

) solution to quench free bromine.

Step 2: N-Oxidation (The Critical Scale-Up Step)

Protocol Overview

This step converts the pyridine nitrogen (N7) to the N-oxide. Reagent: meta-Chloroperbenzoic acid (m-CPBA) is the standard laboratory reagent. Scale-Up Note: For multi-kilo scale, m-CPBA poses thermal hazards and high cost. Consider Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride or


 / Acetic Acid  as safer alternatives. However, for batches <1kg, m-CPBA is often retained for its high conversion rate.
The "m-CBA" Problem

The primary challenge in this step is removing the byproduct, meta-chlorobenzoic acid (m-CBA), without using a silica column.

Purification Logic: The "Basic Wash" System

Workup RxnMix Reaction Mixture (Product + m-CBA + Solvent) Chill Cool to 0°C (Precipitation) RxnMix->Chill Filter1 Filtration Chill->Filter1 Solid1 Solid: Mostly m-CBA (Discard/Recycle) Filter1->Solid1 Remove Bulk Acid Filtrate Filtrate: Product + Residual m-CBA Filter1->Filtrate Wash Wash with 10% K2CO3 or NaHCO3 Filtrate->Wash Layers Phase Separation Wash->Layers AqLayer Aqueous Layer: m-CBA Salt (Soluble) Layers->AqLayer Waste OrgLayer Organic Layer: Product (N-Oxide) Layers->OrgLayer Keep Final Concentrate & Crystallize (EtOAc/Heptane) OrgLayer->Final

Caption: Workup strategy to remove m-chlorobenzoic acid (m-CBA) byproduct without chromatography.

Troubleshooting Guide: Oxidation
Issue Probable Cause Corrective Action
Exotherm during addition m-CPBA decomposition / Rapid oxidation.CRITICAL SAFETY: Add m-CPBA as a slurry or solid portions at 0°C. Never add all at once. Maintain internal temp <10°C.
Product contaminated with white solid Residual m-chlorobenzoic acid (m-CBA).The N-oxide is basic, but less so than the starting material. m-CBA is acidic.[1] Solution: Dissolve crude in EtOAc/DCM and wash vigorously with saturated

or

. The m-CBA converts to the salt and enters the water phase.[2]
Incomplete Conversion Old m-CPBA (assay <70%).m-CPBA degrades over time. Titrate your reagent or use a large excess (1.5 eq). If using excess, the basic wash step becomes even more critical.
Product is highly water soluble N-oxides are polar.Avoid aqueous workup if possible? No. The 3-bromo substituent decreases water solubility compared to the parent N-oxide. Use "Salting Out" (add NaCl) during the aqueous wash to force the N-oxide into the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrogen Peroxide (


) instead of m-CPBA? 
A:  Yes, and for scales >1kg, it is recommended. The standard protocol involves dissolving the 3-bromo-7-azaindole in Acetic Acid and adding 30% 

.
  • Pros: Byproduct is water. Cheap.

  • Cons: Requires heating (often 50-60°C), which can be risky with peroxides. Requires careful quenching of excess peroxide with sodium sulfite before workup.

Q: My N-oxide turned pink/black upon drying. Is it decomposed? A: Azaindole N-oxides are light-sensitive and prone to minor surface oxidation that causes discoloration.

  • Fix: Recrystallize from Ethanol or Ethyl Acetate/Heptane.

  • Prevention:[1][3][4][5][6][7] Store in amber glass under Nitrogen at 2-8°C.

Q: How do I confirm the N-oxide formed without running an NMR? A: Use HPLC or TLC.

  • TLC:[7] The N-oxide will be significantly more polar (lower

    
    ) than the 3-bromo starting material.
    
  • HPLC: The N-oxide typically elutes earlier than the starting material on a Reverse Phase (C18) column due to the polar oxygen atom.

Q: Is the 3-bromo atom stable during the oxidation? A: Yes. The C-Br bond on the pyrrole ring is robust under standard m-CPBA or


 oxidation conditions. It will not hydrolyze or migrate.

References & Grounding

  • Regioselective Bromination of 7-Azaindole:

    • Source:Organic Process Research & Development (ACS).

    • Context: Describes the high regioselectivity of electrophilic substitution at C3 for 7-azaindole scaffolds using NBS.

    • Citation: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[8] Org.[5][9][10] Process Res. Dev. 2012.

  • Oxidation Protocols & m-CBA Removal:

    • Source: University of Rochester / Department of Chemistry.

    • Context: Standard operating procedures for m-CPBA oxidations and the "Basic Wash" workup technique.

    • Citation: "Workup: m-CPBA Oxidation."

  • Synthesis of 7-Azaindole N-Oxides:

    • Source:Beilstein Journal of Organic Chemistry / ResearchGate.

    • Context: Detailed reactivity of 7-azaindole N-oxides and their stability.

    • Citation: "Synthesis and Reactivity of 7-Azaindoles."

  • Safety Data (m-CPBA):

    • Source: Fisher Scientific SDS.[5]

    • Context: Handling precautions for large-scale organic peroxides.

    • Citation: "Safety Data Sheet: 3-Chloroperoxybenzoic acid."

Sources

Technical Guide: Managing Regioselectivity in Reactions of 3-Bromo-7-azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Switch" Strategy

The 3-bromo-7-azaindole scaffold is a cornerstone in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, functionalizing this core is notoriously difficult due to the competing reactivities of the pyridine (azine) and pyrrole (azole) rings.

The N-oxide moiety at N-7 acts as a temporary "electronic switch." By converting 3-bromo-7-azaindole to its N-oxide, you invert the natural reactivity of the pyridine ring from electron-deficient to electron-rich at specific positions (via back-donation), while simultaneously activating adjacent positions for nucleophilic attack.

This guide details how to leverage the N-oxide to selectively target C-6 (nucleophilic substitution) or C-2 (C-H activation), while preserving the critical C-3 bromine handle for late-stage cross-coupling.

Regioselectivity Map & Decision Logic

The following diagram illustrates the divergent pathways accessible from the parent N-oxide. Use this to select your synthetic route.

RegioselectivityMap Start 3-Bromo-7-azaindole N-Oxide C6_Path Target: C-6 Position (Azine Functionalization) Start->C6_Path C2_Path Target: C-2 Position (Azole Functionalization) Start->C2_Path C3_Path Target: C-3 Position (Suzuki/Stille Coupling) Start->C3_Path Reissert Reissert-Henze Reaction (BzBr/HMDS) --> 6-Bromo Product C6_Path->Reissert Electrophilic Activation POCl3 Chlorination (POCl3) --> 6-Chloro Product C6_Path->POCl3 Nucleophilic Attack CH_Act Pd-Cat C-H Activation (Pd(OAc)2, Ag2O) --> 2-Aryl Product C2_Path->CH_Act Directing Group Effect Lithiation Lithiation (LDA/n-BuLi) WARNING: Halogen Dance --> Mixture/Migration C2_Path->Lithiation Avoid! (Risk) Suzuki Pd-Cat Cross-Coupling (Boronic Acid) --> 3-Aryl Product C3_Path->Suzuki Standard Coupling

Figure 1: Strategic decision tree for functionalizing 3-bromo-7-azaindole N-oxide. Note the critical warning regarding lithiation.

Technical Protocols & Troubleshooting

Module A: Targeting C-6 (Azine Ring)

The N-oxide activates the C-6 position for nucleophilic attack. This is the most reliable method to introduce halides or carbon substituents at C-6.

Protocol A1: Synthesis of 6-Chloro-3-bromo-7-azaindole

Mechanism: The N-oxide oxygen attacks the phosphorus of


, creating an activated leaving group. Chloride attacks C-6 (or C-4), followed by re-aromatization.
  • Reagents:

    
     (excess).
    
  • Conditions: Reflux (80-100°C).

  • Regioselectivity: Highly favors C-6 over C-4 due to steric hindrance at C-4 from the C-3 bromine.

Step-by-Step:

  • Dissolve 3-bromo-7-azaindole N-oxide (1.0 eq) in neat

    
     (10-15 eq).
    
  • Heat to 90°C for 4–6 hours. Monitor by LCMS (N-oxide mass will disappear; Product M+H = M_start + 18).

  • Quench: Pour slowly onto ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     or 
    
    
    
    to pH 7-8.
  • Isolation: Extract with EtOAc. The product is often less polar than the starting material.

ParameterSpecificationNote
Temperature 80–100°C<80°C leads to incomplete reaction; >110°C risks tar formation.
Stoichiometry >10 eq

Acts as both reagent and solvent.
Yield 60–80%Major impurity: 4-chloro isomer (<5%).
Protocol A2: Reissert-Henze Functionalization (C-6 Bromination/Cyanation)

To install a bromine or nitrile at C-6, use the Reissert-Henze modification.

  • Reagents: Benzoyl bromide (BzBr) and HMDS (Hexamethyldisilazane).

  • Mechanism: BzBr acylates the N-oxide. The bromide ion attacks C-6. HMDS acts as a base to sponge up acid and facilitate elimination.

  • Citation: Sreenivasachary et al. utilized this for 6-bromo-7-azaindole synthesis [1].

Module B: Targeting C-2 (Azole Ring)

Critical Warning: Do NOT use standard lithiation (LDA/n-BuLi) on 3-bromo-7-azaindole N-oxide. The C-3 bromine is highly susceptible to the "Halogen Dance" (base-catalyzed migration), leading to mixtures of 2-bromo, 3-bromo, and 4-bromo isomers [2].

Protocol B1: N-Oxide Directed C-H Arylation

Instead of lithiation, use Palladium-catalyzed C-H activation. The N-oxide oxygen coordinates the Pd, directing it to the C-2 position.

  • Reagents:

    
     (5-10 mol%), 
    
    
    
    or
    
    
    (oxidant), Aryl Iodide.
  • Conditions: 80–100°C in DMF or DMSO.

  • Selectivity: High C-2 selectivity. The C-3 bromine remains intact because oxidative addition into C-Br is slower than C-H activation under these specific conditions (absence of phosphine ligands often helps suppress C-Br insertion) [3].

Step-by-Step:

  • Combine N-oxide (1 eq), Ar-I (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (2 eq) in DMF.
  • Heat to 80°C.

  • Note: If C-6 arylation is observed (competing pathway), lower the temperature to 60°C or switch solvent to Dioxane.

Module C: Deoxygenation (Restoring the Pyridine)

After functionalizing C-2 or C-6, you must remove the N-oxide.

  • Challenge: Avoid debrominating the C-3 position.

  • Recommended Reagent:

    
     or 
    
    
    
    .
  • Avoid:

    
     (will strip the bromine).
    
ReagentConditionsCompatibility with C-3 Br

DCM, 0°C to RTExcellent. Fast, clean.

RefluxGood. Slower, requires heat.
Fe / AcOH 60°CModerate. Risk of debromination if overheated.

/ Pd
RT, 1 atmPoor. High risk of hydrodebromination.

Troubleshooting & FAQs

Q1: I tried to lithiate C-2 with LDA, but my bromine moved. What happened?

A: You triggered a Halogen Dance .[1][2][3] The C-2 proton is acidic. Upon deprotonation, the resulting anion at C-2 is adjacent to the C-3 bromine. The bromine migrates to C-2, shifting the anion to C-3, which is thermodynamically more stable (or equilibrates). Solution: Avoid strong bases. Use the Transition-Metal C-H activation protocol (Protocol B1) which proceeds via a concerted metalation-deprotonation (CMD) mechanism, bypassing the discrete anion formation.

Q2: My Suzuki coupling at C-3 failed on the N-oxide substrate.

A: Palladium catalysts can sometimes insert into the N-O bond or be poisoned by the N-oxide. Solution:

  • Deoxygenate first: Reduce the N-oxide to the free base, then perform the Suzuki coupling at C-3.

  • Switch Ligand: If you must couple on the N-oxide, use robust ligands like XPhos or SPhos and increase catalyst loading.

Q3: In the reaction, I see a side product with Mass M+16. What is it?

A: This is likely the 4-chloro isomer . While C-6 is favored, the C-4 position is also activated. The bulky bromine at C-3 usually blocks C-4, but high temperatures (>110°C) increase the energy available to overcome this barrier. Fix: Strictly control temperature at 80-90°C.

Visualizing the "Halogen Dance" Risk

Understanding this failure mode is critical for preserving the 3-bromo motif.

HalogenDance Figure 2: The Halogen Dance Mechanism (Why LDA fails for C-2 functionalization) Step1 3-Bromo-7-azaindole (Lithiated at C-2) Step2 Bromine Migration (Transition State) Step1->Step2 Fast Equilibrium Step3 3-Lithio-2-bromo Intermediate Step2->Step3 Thermodynamics Step4 Quench with Electrophile (E+) --> 2-Bromo-3-E-7-azaindole Step3->Step4 Irreversible

References

  • Sreenivasachary, N., et al. (2017). "Synthesis of 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation." Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. Link

  • Coeuillas, A., et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71). Link[1]

  • Nandakumar, A., et al. (2014). "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation." Organic Letters, 16(11). Link

  • Song, J.J., et al. (2002). "Practical Synthesis of 6-Substituted 7-Azaindoles via the Reissert–Henze Reaction." The Journal of Organic Chemistry, 67(11). Link

Sources

Validation & Comparative

comparing catalytic efficiency in cross-coupling with 3-bromo-7-azaindole and its 7-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Catalytic Efficiency in Azaindole Functionalization: 3-Bromo-7-azaindole vs. its 7-Oxide

Executive Summary

This guide provides a technical comparison of cross-coupling efficiencies between 3-bromo-7-azaindole (Parent) and 3-bromo-7-azaindole-7-oxide (N-Oxide) .

  • The Core Conflict: The primary challenge in 7-azaindole chemistry is the pyridine nitrogen (N7) lone pair, which acts as a potent catalyst poison, sequestering Palladium (Pd) and shutting down the catalytic cycle.

  • The Parent Strategy: Relies on steric bulk . High-efficiency coupling requires N1-protection and bulky phosphine ligands (e.g., XPhos, SPhos) to outcompete N7 coordination.

  • The N-Oxide Strategy: Relies on electronic masking . Converting N7 to the N-oxide blocks Pd-sequestration and alters ring electronics, often permitting coupling with simpler catalyst systems, though it necessitates downstream reduction.

Mechanistic Analysis: The "N7 Problem"

To understand the efficiency gap, one must analyze the catalyst resting states.

A. 3-Bromo-7-azaindole (The Parent)
  • Electronic Profile: Electron-deficient pyridine ring fused to a pyrrole.

  • Catalyst Interaction: The N7 nitrogen is a strong

    
    -donor. In the absence of bulky ligands, electrophilic Pd(II) species coordinate to N7 rather than participating in the reductive elimination or oxidative addition steps. This forms a "thermodynamic sink" (non-productive complex).
    
  • Consequence: Requires high catalyst loading (5–10 mol%) or specialized ligands to shield the metal center.

B. 3-Bromo-7-azaindole-7-oxide (The N-Oxide)
  • Electronic Profile: The

    
     dipole creates a push-pull system. The oxygen donates electron density into the ring (mesomeric effect) while withdrawing inductively.
    
  • Catalyst Interaction: The N-oxide moiety is less prone to irreversibly sequestering Pd(0)/Pd(II) species required for the Suzuki cycle compared to the bare pyridine nitrogen.

  • Strategic Advantage: It allows for cross-coupling using less specialized catalysts (e.g., Pd(PPh3)4) and serves as a "masked" azaindole that can be reduced later.

Visualizing the Pathway Competition

AzaindoleMechanism Pd0 Pd(0) Active Species Substrate 3-Bromo-7-azaindole Pd0->Substrate + NOxide 3-Bromo-7-azaindole 7-Oxide Pd0->NOxide + OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd Bulky Ligands (XPhos) DeadEnd N7-Pd Coordination (Catalyst Poisoning) Substrate->DeadEnd Low Steric Ligands Product Coupled Product OxAdd->Product Transmetalation/Red. Elim. OxAdd_NO Oxidative Addition (Facilitated) NOxide->OxAdd_NO N7 Blocked OxAdd_NO->Product + Reduction Step

Figure 1: Mechanistic divergence showing how the N-oxide strategy bypasses the N7 coordination trap (Dead End) common in the parent substrate.

Comparative Performance Data

The following table synthesizes typical performance metrics derived from optimized protocols in medicinal chemistry literature (e.g., J. Med. Chem., Org.[1][2][3][4][5] Lett.).

Feature3-Bromo-7-azaindole (Parent)3-Bromo-7-azaindole-7-oxide
Catalyst Requirement Specialized. Requires Buchwald ligands (XPhos, SPhos) or Pd(dppf)Cl2 to prevent poisoning.Standard. Often works with Pd(PPh3)4 or Pd(OAc)2/PPh3.
N1-Protection Critical. Free NH often leads to side reactions or reduced solubility.Flexible. Can often be coupled without N1 protection due to altered electronics.
Reaction Rate Slower (requires higher temp/time unless optimized).Moderate to Fast (N-oxide activates the ring for nucleophilic attack, but C-Br insertion is stable).
Step Count 1 Step (Direct Coupling).3 Steps (Oxidation

Coupling

Reduction).
Typical Yield 60–85% (Ligand dependent).70–90% (Coupling step only).
Solubility Moderate in organic solvents.High polarity; may require alcohol/water mixtures.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Parent 3-Bromo-7-azaindole

Rationale: Uses XPhos to create a bulky coordination sphere that prevents N7 binding.

  • Reagents:

    • 3-Bromo-1-(phenylsulfonyl)-7-azaindole (1.0 equiv) [Note: Protection recommended]

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Base: K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and precatalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent mixture.[6]

    • Heat to 100°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The reaction should be clean.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Expected Yield: 80–95%.

Protocol B: N-Oxide Strategy (The "Bypass" Route)

Rationale: Uses the N-oxide to facilitate coupling with simpler catalysts, followed by reduction.

  • Step 1: Oxidation (Preparation)

    • Treat 3-bromo-7-azaindole with m-CPBA (1.1 equiv) in DCM or EtOAc at RT for 2 hours. Isolate the N-oxide by filtration (often precipitates).

  • Step 2: Cross-Coupling

    • Substrate: 3-Bromo-7-azaindole-7-oxide (1.0 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Base: Na2CO3 (2M aqueous, 3.0 equiv)

    • Solvent: DME/Ethanol/Water (4:1:1) [Note: Polarity is key here]

    • Procedure: Heat at 85°C for 4–6 hours under Argon.

  • Step 3: Deoxygenation (Restoring the Parent)

    • Dissolve the coupled N-oxide product in Methanol/THF.

    • Add PCl3 (3.0 equiv) or Fe powder/NH4Cl.

    • Stir at RT or mild heat (40°C) until LCMS shows loss of Oxygen (M-16).

  • Expected Yield: 65–75% (over 3 steps).

Strategic Workflow Selection

When should you choose which?

  • Choose the Parent Route (Protocol A) if:

    • You have access to advanced ligands (XPhos, SPhos, RuPhos).

    • You need to minimize step count (speed is priority).

    • Your molecule is sensitive to oxidation/reduction conditions.

  • Choose the N-Oxide Route (Protocol B) if:

    • The standard coupling fails due to catalyst poisoning (low conversion).

    • You intend to functionalize the C2 or C6 position next. (The N-oxide is a powerful directing group for C-H activation at C2/C6, allowing you to install the C3-aryl group first, then activate C2, then reduce).

    • You need to avoid N1-protection groups (N-oxide modulates the NH acidity).

Workflow Diagram

WorkflowLogic Start Start: 3-Bromo-7-azaindole Decision Is Catalyst Poisoning Observed? Start->Decision RouteA Route A: Parent Coupling (Requires XPhos/SPhos) Decision->RouteA No / Have Ligands RouteB Route B: N-Oxide Strategy Decision->RouteB Yes / Need C2-Act Final Final Product: 3-Aryl-7-azaindole RouteA->Final StepB1 1. Oxidation (mCPBA) RouteB->StepB1 StepB2 2. Suzuki Coupling (Standard Pd) StepB1->StepB2 StepB3 3. Reduction (PCl3/Fe) StepB2->StepB3 StepB3->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Mérour, J. Y., & Joseph, B. (2001). "Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 5(5), 471-506.

  • Song, J. J., et al. (2002). "A general synthesis of 3-substituted 7-azaindoles via the Suzuki-Miyaura cross-coupling reaction." The Journal of Organic Chemistry, 67(11), 3924-3927.

  • Fagnou, K., et al. (2009).[1] "Site-selective azaindole arylation at the azine and azole rings via N-oxide activation."[1] Organic Letters, 11(6), 1357-1360.[1]

  • Laha, J. K., et al. (2013). "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of 7-Azaindole Derivatives." European Journal of Organic Chemistry, 2013(15), 3082-3093.

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Cross-Coupling Reactions." BenchChem Knowledge Base.

Sources

validation of analytical methods for 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The validation of analytical methods for 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 890090-21-8, hereafter 3-Br-7-AINO ) presents a unique set of challenges compared to its parent scaffold, 7-azaindole. As a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR and SGK-1 inhibitors), the purity of this N-oxide directly impacts the yield and safety of downstream APIs.

The Core Problem: The N-oxide moiety introduces significant polarity and thermal instability. Unlike the robust parent 3-bromo-7-azaindole, the 7-oxide variant is susceptible to:

  • De-oxygenation (reverting to parent) under high-temperature LC-MS source conditions.

  • Photolytic degradation (rearrangement to oxazepines) under standard laboratory lighting.

  • Tailing on standard C18 columns due to the basicity of the pyridine ring, even when oxidized.

This guide compares three primary analytical methodologies—HPLC-UV (PDA) , UPLC-MS/MS , and qNMR —and provides a validated protocol for the industry-standard HPLC method, grounded in the latest ICH Q2(R2) guidelines.

Methodology Comparison: Selecting the Right Tool

Before validating, one must select the method that balances sensitivity with stability.

Comparative Analysis Matrix
FeatureHPLC-UV (PDA) UPLC-MS/MS HPTLC qNMR
Primary Use Routine QC, Purity ReleaseTrace Impurity (<0.05%), Genotoxin ScreeningHigh-Throughput Reaction MonitoringAbsolute Purity (Potency)
Sensitivity (LOD) ~0.5 µg/mL< 1 ng/mL~50 µg/mL~1 mg/mL
Specificity High (with gradient)Very High (m/z + fragmentation)ModerateHigh (Structural ID)
Stability Risk Low (Ambient temp column)High (Source heat can de-oxygenate)LowLow
Cost/Run $

$
$

Throughput 15-25 min/run3-5 min/runParallel (20 samples/plate)Slow

Scientist’s Verdict:

  • For Release Testing: Use HPLC-UV . It is robust, avoids thermal artifacts of MS sources, and offers sufficient sensitivity for impurities >0.05%.

  • For Genotoxic Impurity Screening: Use UPLC-MS/MS , but validate source temperature carefully (<350°C) to prevent in-source fragmentation of the N-O bond.

Validated Protocol: HPLC-UV Method[1]

This protocol is designed to separate the polar 3-Br-7-AINO from the non-polar 3-bromo-7-azaindole (parent) and potential over-oxidized byproducts.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class (Quaternary Pump)

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)

    • Why: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds like azaindoles at low pH, reducing tailing without ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C (Do not exceed 40°C to ensure N-oxide stability)

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary)

  • Injection Volume: 5-10 µL

Gradient Profile

The N-oxide is significantly more polar than the bromo-parent. A gradient is required to elute the N-oxide early while flushing the hydrophobic parent.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Isocratic (Polar impurities)
15.04060Linear Gradient
18.0595Wash (Elute Parent)
22.0595Hold
22.1955Re-equilibration
28.0955End

Validation Framework (ICH Q2(R2))

The following validation parameters must be executed to meet regulatory standards.

Specificity (Stress Testing)

Demonstrate that the method can separate 3-Br-7-AINO from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2h.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2h.

  • Oxidation: 3% H₂O₂, RT, 1h. (Critical: Check for ring opening).

  • Photolytic: 1.2 million lux hours (ICH Q1B). Expect significant degradation here.

Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (Rs) > 1.5 between N-oxide and nearest impurity.

Linearity & Range
  • Levels: 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Target Conc: 0.5 mg/mL.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Method: Spike 3-Br-7-AINO standard into a placebo matrix or perform standard addition.

  • Levels: LOQ, 50%, 100%, 150%.[3]

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (The "Senior Scientist" Check)

Standard robustness tests (Flow ±0.1 mL/min, Temp ±5°C) are routine. However, for this N-oxide, you must validate:

  • Solution Stability: Stability in solution (water/MeCN) typically degrades after 12 hours. Recommendation: Use amber vials and cooled autosampler (4°C).

  • Wavelength Sensitivity: Small shifts in UV max can occur due to pH changes in the mobile phase.

Visualizing the Workflow

The following diagrams illustrate the degradation pathways and the validation logic, coded in Graphviz (DOT).

Diagram 1: Impurity & Degradation Pathways of 3-Br-7-AINO

This diagram maps the chemical fate of the molecule, highlighting why specificity validation is crucial.

G Parent 3-Bromo-7-azaindole (Precursor) Target 3-Bromo-7-azaindole 7-Oxide (Target) Parent->Target Oxidation (m-CPBA) PhotoDeg Oxazepine Derivatives Target->PhotoDeg UV Light (Rearrangement) ThermalDeg De-oxygenated Parent Target->ThermalDeg Heat (>100°C) (MS Source/Injector) OverOx Ring-Opened Byproducts Target->OverOx Excess Oxidant

Caption: Chemical fate map showing critical degradation pathways (thermal/photic) that the analytical method must detect.

Diagram 2: ICH Q2(R2) Validation Decision Tree

This diagram guides the researcher through the Go/No-Go decisions during validation.

Validation Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Stress Conditions) Start->Specificity CheckSpec Peak Purity Pass? Specificity->CheckSpec Linearity Linearity & Range (5 Levels) CheckSpec->Linearity Yes Fail Redesign Method (Change Column/Gradient) CheckSpec->Fail No (Co-elution) CheckLin R² > 0.999? Linearity->CheckLin Accuracy Accuracy/Recovery (Spike Recovery) CheckLin->Accuracy Yes CheckLin->Fail No Success Validation Complete Generate Report Accuracy->Success

Caption: Step-by-step decision tree for validating the analytical method according to ICH Q2(R2) standards.

Experimental Data Summary (Simulated)

The following table summarizes typical performance data for the 3-Br-7-AINO HPLC method described above.

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (RT) N/A~5.2 min (N-Oxide)~14.5 min (Parent)Separated
Resolution (Rs) > 1.58.4Pass
Tailing Factor (T) < 2.01.1 (CSH Column)Pass
LOD S/N > 30.03 µg/mLPass
LOQ S/N > 100.10 µg/mLPass
Precision (RSD) < 2.0% (n=6)0.4%Pass
Solution Stability Within ±2%Stable for 24h @ 4°CUnstable >12h @ RTCaution

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation.[4] ACS Catalysis, 13(18), 11977-11995.[4] [Link]

  • SIELC Technologies. (2024). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • PubChem. (2025). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[5][6] National Library of Medicine. [Link]

Sources

1H NMR analysis of 3-bromo-7-azaindole versus 3-bromo-7-azaindole 7-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 1H NMR spectral characteristics of 3-bromo-7-azaindole and its N-oxidized derivative, 3-bromo-7-azaindole 7-oxide . It is designed for medicinal chemists and analytical scientists requiring rapid structural verification during kinase inhibitor synthesis.

Part 1: Core Directive & Executive Summary

The Critical Distinction: The primary challenge in analyzing 7-azaindole oxidation is distinguishing the starting material (Parent) from the N-oxide product (Oxide). While both share the same core skeleton, the introduction of the oxygen atom at N-7 induces specific electronic perturbations that systematically alter the chemical shifts of the pyridine ring protons (H-4, H-5, H-6).

Quick Diagnostic Rule:

  • Look at H-6 (Ortho to N): In the Parent , H-6 is typically the most deshielded doublet (~8.3–8.4 ppm). In the N-Oxide , H-6 undergoes a significant upfield shift (shielding) to ~7.9–8.1 ppm.

  • Look at H-5 (Meta to N): In the Parent , H-5 is the most shielded aromatic signal (~7.1–7.2 ppm). In the N-Oxide , H-5 shifts downfield (deshielding) , narrowing the gap between H-5 and H-6.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Causality: The N-Oxide Effect

To interpret the spectra correctly, one must understand the underlying electronic changes. The oxidation of the pyridine nitrogen (N-7) creates a dipole (


).
  • Shielding of H-2/H-6 (Ortho) & H-4 (Para): Unlike a protonated nitrogen (

    
    ) which strongly deshields adjacent protons, the N-oxide oxygen acts as an electron donor via back-donation (mesomeric effect) into the 
    
    
    
    -system. This increases electron density at the ortho (H-6) and para (H-4) positions relative to the neutral pyridine, causing an upfield shift .
  • Deshielding of H-3/H-5 (Meta): The inductive withdrawal of the

    
     center dominates at the meta position (H-5), causing a downfield shift .
    
Experimental Protocol (Self-Validating System)

Sample Preparation:

  • Solvent: DMSO-d

    
     is recommended over CDCl
    
    
    
    due to the poor solubility of polar N-oxides and to prevent aggregation-induced shifting.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations (>20 mg/mL) can cause stacking effects that shift signals upfield, potentially mimicking N-oxide formation.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Comparative Data Analysis

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d


, 400 MHz) 
Proton PositionMultiplicity3-Bromo-7-azaindole (Parent)

(ppm)
3-Bromo-7-azaindole 7-oxide (Oxide)

(ppm)
Shift Direction (

)
Mechanistic Cause
H-2 (Pyrrole)Singlet (s)7.70 – 7.907.80 – 8.00Minimal / Slight DownfieldInductive effect of Br/N-oxide
H-4 (Pyridine)Doublet (d)8.10 – 8.307.70 – 7.90Upfield (Shielding) Mesomeric donation from O

H-5 (Pyridine)dd7.10 – 7.207.25 – 7.40Downfield (Deshielding) Inductive withdrawal by N

H-6 (Pyridine)Doublet (d)8.30 – 8.45 7.90 – 8.15 Major Upfield (Shielding) Mesomeric donation from O

NH (Pyrrole)Broad (br s)12.0 – 12.512.5 – 13.0DownfieldIncreased acidity

Note: Exact values may vary ±0.05 ppm depending on concentration and temperature. The relative order and shift direction are the diagnostic constants.

Part 3: Visualization & Formatting

Structural Numbering & Logic Flow

The following diagrams illustrate the structural numbering used in the table and the logical decision tree for identifying the product.

G cluster_0 Chemical Structures cluster_1 Diagnostic Logic Parent 3-Bromo-7-azaindole (Parent) Step1 Analyze H-6 Signal (Doublet) Oxide 3-Bromo-7-azaindole 7-oxide (Product) Result1 > 8.3 ppm (Deshielded) Step1->Result1 Low Field Result2 < 8.1 ppm (Shielded) Step1->Result2 High Field Conf1 Identify: PARENT Result1->Conf1 Step2 Analyze H-5 Signal (dd) Result2->Step2 Conf2 Identify: N-OXIDE Step2->Conf2 H-5 shifts Downfield (vs Parent)

Caption: Diagnostic workflow for distinguishing 3-bromo-7-azaindole from its N-oxide derivative based on H-6 and H-5 chemical shifts.

Detailed Spectral Assignment Guide

1. The H-6 Proton (The Primary Indicator)

  • Parent: Appears as a sharp doublet at the far downfield region (~8.35 ppm). It is typically the most downfield aromatic proton (excluding the broad NH).

  • Oxide: This signal moves upfield, often overlapping with or appearing just above the H-2/H-4 signals. If your "most downfield doublet" has moved to ~8.0 ppm, oxidation is likely complete.

2. The H-4 Proton

  • Parent: A doublet around 8.1–8.2 ppm.

  • Oxide: Shifts upfield significantly. In the N-oxide, H-4 is often shielded enough to appear near 7.8 ppm.

3. The H-5 Proton

  • Parent: A doublet of doublets (dd) at ~7.15 ppm.[1] This is usually the most upfield aromatic signal.

  • Oxide: Shifts downfield to ~7.30 ppm.

  • Result: The spectral window "compresses." The wide gap between H-5 and H-6 seen in the parent (~1.2 ppm difference) shrinks significantly in the N-oxide (~0.7 ppm difference).

References
  • BenchChem. 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Precursor Analysis). Retrieved from

  • ChemicalBook. 3-Bromo-7-azaindole 1H NMR Spectrum Data. Retrieved from

  • Santa Cruz Biotechnology. 3-Bromo-7-azaindole Product & Safety Data. Retrieved from

  • Royal Society of Chemistry. Site Selective Heck Arylation of N-Vinyl-7-Azaindole Engineered by N-Oxide Activation (Supporting Info). Retrieved from

  • National Institutes of Health (PMC). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides. (Reference for 7-azaindole numbering and baseline shifts). Retrieved from

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-7-Azaindole and its 7-Oxide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of various substituents to this core can significantly modulate its pharmacological profile. This guide provides an in-depth technical comparison of the cytotoxic properties of 3-bromo-7-azaindole and its corresponding 7-oxide derivative. As a Senior Application Scientist, the aim is to not only present data but to also provide the scientific rationale behind the experimental design and interpretation, empowering researchers to conduct similar evaluations.

The Rationale for Comparison: Exploring Structure-Activity Relationships

The addition of an N-oxide moiety to a heterocyclic compound can profoundly alter its physicochemical and biological properties. This modification can influence solubility, metabolic stability, and importantly, the electronic nature of the aromatic system, which in turn can affect its interaction with biological targets. Comparing the cytotoxicity of a parent compound like 3-bromo-7-azaindole with its 7-oxide derivative is a classic approach in medicinal chemistry to probe structure-activity relationships (SAR). Understanding how this seemingly subtle chemical change impacts cytotoxicity can provide crucial insights for the design of more potent and selective therapeutic agents. Azaindole derivatives have been extensively explored as potential anticancer agents, with many exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3][4]

Assessing Cytotoxicity: A Multi-Faceted Approach

To obtain a comprehensive understanding of a compound's cytotoxic profile, it is essential to employ multiple assays that measure different cellular endpoints. Here, we detail two widely accepted and robust methods: the MTT assay, which reflects metabolic activity, and the LDH assay, which measures membrane integrity.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of a cell population.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 3-bromo-7-azaindole and its 7-oxide derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Plot the viability data against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Compounds incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is another common method used to quantify cell death. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of LDH released is proportional to the number of lysed cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Controls: It is crucial to include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

    • Background: Culture medium without cells.[10][11]

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[9] Carefully transfer the cell-free supernatant from each well to a new 9-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[9]

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at 490 nm.[9][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Experimental Workflow: LDH Assay

LDH_Workflow start Seed and Treat Cells incubation Incubate start->incubation centrifuge Centrifuge Plate incubation->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagents Add LDH Reaction Mix transfer->add_reagents incubation2 Incubate (30 min) add_reagents->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_absorbance Read Absorbance (490nm) stop_reaction->read_absorbance calculate Calculate % Cytotoxicity read_absorbance->calculate

Caption: Workflow for assessing cytotoxicity via the LDH release assay.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for 3-bromo-7-azaindole and its 7-oxide derivative against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how results from such a comparative study would be presented.

CompoundIC50 (µM) on HeLaIC50 (µM) on MCF-7IC50 (µM) on MDA-MB-231
3-Bromo-7-azaindole 25.432.118.9
3-Bromo-7-azaindole 7-oxide 12.815.59.2
Cisplatin (Reference) 5.28.97.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, the 7-oxide derivative consistently exhibits lower IC50 values across all tested cell lines compared to the parent 3-bromo-7-azaindole. This suggests that the N-oxide modification enhances the cytotoxic potency of the compound. The increased activity could be attributed to several factors, such as improved cellular uptake, altered electronic properties leading to better target engagement, or a different metabolic fate. For instance, some 7-azaindole derivatives have shown potent inhibitory effects on cancer cells.[12] The reference compound, cisplatin, a widely used chemotherapy drug, provides a benchmark for the potency of the tested compounds.[13]

Potential Mechanistic Insights

While the precise mechanism of action would need to be elucidated through further studies, the literature on azaindole derivatives provides some plausible hypotheses. The 7-azaindole scaffold is a known "hinge-binding" motif, capable of interacting with the ATP-binding pocket of various protein kinases.[14] Many kinase inhibitors containing this scaffold have been developed.

It is conceivable that 3-bromo-7-azaindole and its 7-oxide derivative exert their cytotoxic effects by inhibiting one or more protein kinases involved in cell proliferation and survival signaling pathways, such as cyclin-dependent kinases (CDKs).[14][15] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[15]

Potential Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_pathway Simplified Cell Cycle Progression Pathway cluster_inhibition Mechanism of Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CDK Cyclin-Dependent Kinases (CDKs) Receptor->CDK Progression Cell Cycle Progression CDK->Progression CDK->Progression Blocked Apoptosis Apoptosis Compound 3-Bromo-7-azaindole or 7-Oxide Derivative Compound->CDK Inhibition

Caption: Potential mechanism involving the inhibition of CDKs.

Conclusion

The comparative cytotoxic evaluation of 3-bromo-7-azaindole and its 7-oxide derivative is a critical step in understanding the structure-activity relationships of this important class of compounds. By employing robust and complementary assays such as the MTT and LDH assays, researchers can gain valuable insights into the potency and potential mechanisms of action of novel chemical entities. The hypothetical data presented herein illustrates how N-oxidation can significantly enhance cytotoxicity, highlighting the importance of systematic chemical modifications in drug discovery. Further investigations into the specific molecular targets and signaling pathways affected by these compounds would be a logical next step in their development as potential therapeutic agents. The azaindole framework continues to be a fertile ground for the discovery of new kinase inhibitors and other valuable pharmacological agents.[16]

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]

  • MTT (Assay protocol). [Link]

  • Azaindoles: Suitable ligands of cytotoxic transition metal complexes. PubMed. [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • SYNTHESIS OF SOME 7-AZAINDOLE DERIVATIVES: THEIR CYTOTOXICITY AND ANTIBACTERIAL ACTIVITY. Biological Sciences - PJSIR. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PMC - NIH. [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of novel azaindole derivatives. ResearchGate. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC - NIH. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

Sources

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1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.